molecular formula C13H13N3O B1630359 4,4'-Diaminobenzanilide CAS No. 785-30-8

4,4'-Diaminobenzanilide

Cat. No.: B1630359
CAS No.: 785-30-8
M. Wt: 227.26 g/mol
InChI Key: XPAQFJJCWGSXGJ-UHFFFAOYSA-N
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Description

4,4'-Diaminobenzanilide, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-(4-aminophenyl)benzamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAQFJJCWGSXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020400
Record name 4,4'-Diaminobenzanilide
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Molecular Weight

227.26 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

785-30-8
Record name 4,4′-Diaminobenzanilide
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Record name 4,4'-Diaminobenzanilide
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Record name 4,4'-Diaminobenzanilide
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Record name Benzamide, 4-amino-N-(4-aminophenyl)-
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Record name 4,4'-Diaminobenzanilide
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Foundational & Exploratory

4,4'-Diaminobenzanilide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of 4,4'-Diaminobenzanilide, a key intermediate in the synthesis of dyes, high-performance polymers, and potential pharmaceutical compounds.[1][2]

Chemical Structure and Identification

This compound is an aromatic amide containing two amine functional groups. Its structure consists of a 4-aminobenzoyl group attached to a 4-aminophenyl amine.

Systematic IUPAC Name: 4-amino-N-(4-aminophenyl)benzamide[3]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₃N₃O[4][5]
Molecular Weight 227.27 g/mol [4]
Appearance White to light yellow or brown powder/solid.[3][3]
Melting Point 203-207 °C[5]
Boiling Point (Predicted) 384.0 ± 27.0 °C at 760 mmHg[5]
Density (Predicted) 1.314 ± 0.06 g/cm³[5]
Water Solubility Limited/Practically insoluble.[3][6]
Solubility in Organic Solvents Good solubility.[6]
pKa (Predicted) 13.99 ± 0.70[3]

Spectroscopic Data

Spectroscopy Data Reference
¹H NMR Spectral data available.[3][7]
¹³C NMR Spectral data available.[3][8]
IR (Infrared) KBr Wafer technique. Spectral data available.[3][9][10]
Mass Spectrometry Spectral data available.[3]

Experimental Protocols

The most common and well-documented method for the synthesis of this compound is the reduction of 4,4'-dinitrobenzanilide (B1617148). Below are two detailed experimental protocols.

Protocol 1: Catalytic Hydrogenation

This protocol describes the synthesis of electronic-grade this compound via catalytic hydrogenation of 4,4'-dinitrobenzanilide.[2][11]

Step 1: Hydrogenation of 4,4'-Dinitrobenzanilide

  • To a high-pressure autoclave, add 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N-dimethylformamide (DMF), and 0.8 g of 3 wt% palladium on activated carbon catalyst.[11]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 0.8 ± 0.1 MPa.[11]

  • Heat the reaction mixture to 100 ± 1 °C with stirring.[11]

  • Maintain these conditions until the reaction is complete, monitoring by a suitable method (e.g., TLC or HPLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the palladium catalyst.

  • Evaporate the solvent (DMF) from the filtrate under vacuum to obtain crude this compound.[11]

Step 2: Purification of this compound

  • Transfer the crude this compound to a clean autoclave.

  • Add 100 g of n-butanol and 0.96 g of activated carbon to the autoclave.[11]

  • Purge the autoclave with nitrogen gas three times to ensure an inert atmosphere.

  • Heat the mixture to 135 ± 1 °C and stir for 20 minutes.[11]

  • Filter the hot solution under nitrogen protection to remove the activated carbon.

  • Cool the filtrate to 25 ± 1 °C to allow for crystallization of the product.[11]

  • Collect the crystalline product by filtration.

  • Dry the purified this compound to obtain a white crystalline powder. This protocol reports a yield of 96.1% and a purity of 99.7% (HPLC).[11]

Protocol 2: Reduction with Hydrazine (B178648) Hydrate (B1144303)

This protocol provides an alternative, cost-effective method using hydrazine hydrate with a graphite (B72142) or carbon black catalyst.[12]

  • To a round-bottom flask equipped with a reflux condenser, add 28.7 g of 4,4'-dinitrobenzanilide and 20 mL of hydrazine hydrate (99-100%).[12]

  • To this mixture, add 100 mL of dry ethyl alcohol and 30 g of carbon black (or graphite).[12]

  • Heat the mixture to reflux (approximately 80 °C) for 7 hours.[12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a benzene-ethyl acetate (B1210297) (1:1) solvent system.[12]

  • Once the reaction is complete, filter the hot solution to remove the catalyst.[12]

  • Recover the solvent from the filtrate using a rotary evaporator.[12]

  • The resulting solid is this compound. This method reports a yield of up to 92%.[12]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start: 4,4'-Dinitrobenzanilide reduction Reduction Reaction (e.g., Catalytic Hydrogenation or Hydrazine Hydrate) start->reduction filtration1 Filtration (Remove Catalyst) reduction->filtration1 evaporation Solvent Evaporation filtration1->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization/Purification (e.g., with n-butanol and activated carbon) crude_product->recrystallization filtration2 Filtration (Collect Purified Product) recrystallization->filtration2 drying Drying filtration2->drying final_product Pure this compound drying->final_product

Caption: General workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is considered a hazardous substance.[3] Appropriate safety precautions should be taken during handling and storage.

  • Hazard Codes: Xi (Irritant)[13]

  • Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[13]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[13]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed[3]

    • H315: Causes skin irritation[3]

    • H319: Causes serious eye irritation[3]

    • H335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1] Use in a well-ventilated area.[1]

Storage: Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and peroxides.[3]

References

An In-depth Technical Guide on the Solubility of 4,4'-Diaminobenzanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Diaminobenzanilide in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative summary based on available information and outlines detailed experimental protocols for determining solubility in a laboratory setting.

Core Concepts: Solubility of Aromatic Amines

This compound is an aromatic amine, and its solubility is governed by the principle "like dissolves like." The presence of two polar amino groups and an amide linkage contributes to its ability to interact with polar organic solvents through hydrogen bonding. Conversely, the nonpolar aromatic rings favor dissolution in solvents with aromatic character. Generally, aromatic amines exhibit good solubility in many organic solvents but are typically insoluble in water.

Qualitative Solubility Profile

Based on available literature, this compound is described as having good solubility in organic solvents and is practically insoluble in water. One source specifies that it is "slightly soluble in Methanol (B129727)."[1] A more detailed, albeit qualitative, assessment for common organic solvents is presented in Table 1. This table is based on general solubility principles for aromatic amines and should be confirmed by experimental determination.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent CategorySolventExpected SolubilityRationale
Polar Aprotic N,N-Dimethylformamide (DMF)SolubleThe highly polar nature of DMF can effectively solvate the polar groups of the molecule.
Dimethyl Sulfoxide (DMSO)SolubleSimilar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
N-Methyl-2-pyrrolidone (NMP)SolubleNMP is another effective polar aprotic solvent for aromatic and polar compounds.
N,N-Dimethylacetamide (DMAc)SolubleDMAc shares similar solvent properties with DMF and NMP.
Polar Protic MethanolSlightly SolubleWhile polar, the hydrogen bonding network of methanol may not be as effective at disrupting the crystal lattice of the solid as polar aprotic solvents.
Ethanol (B145695)Slightly SolubleSimilar to methanol, ethanol is expected to be a moderate solvent.
Nonpolar Aromatic Toluene (B28343)Sparingly SolubleThe aromatic nature of toluene can interact with the benzene (B151609) rings of the solute, but the polar groups may limit solubility.
Chlorinated Dichloromethane (B109758)Sparingly SolubleThe moderate polarity of dichloromethane may allow for some dissolution.
Nonpolar Aliphatic Hexane (B92381)InsolubleThe nonpolar nature of hexane is not conducive to dissolving the polar this compound.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same constant temperature for a period to let the undissolved solid settle.

    • Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any transfer of solid particles. Alternatively, the solution can be filtered through a syringe filter compatible with the solvent.

  • Solvent Evaporation and Mass Determination:

    • Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

    • Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container with the solid residue in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the container minus the initial weight of the empty container.

    • Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

UV-Visible Spectrophotometry for Solubility Determination

This method is suitable if the solute has a distinct chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region.

Methodology:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

  • Phase Separation and Dilution:

    • Separate the clear supernatant as described in the gravimetric method (Step 2).

    • Dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution at the λmax.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in a liquid solvent.

Solubility_Workflow cluster_prep Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Details cluster_spectroscopic Spectroscopic Details cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B Agitation C Allow solid to settle B->C D Withdraw clear supernatant C->D E Gravimetric Method D->E F Spectroscopic Method D->F G Evaporate solvent from known volume of supernatant E->G I Dilute supernatant to known concentration F->I H Weigh dried solute G->H L Calculate Solubility (e.g., g/100mL, mol/L) H->L J Measure absorbance I->J K Determine concentration from calibration curve J->K K->L

Fig 1. General workflow for experimental solubility determination.

References

Spectroscopic Data of 4,4'-Diaminobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Diaminobenzanilide, a key intermediate in the synthesis of high-performance polymers and a building block for various dyes and pharmaceuticals. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization, experimental protocols, and a visual representation of the molecule's structure and analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy of this compound.

¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.62s1H-NH- (Amide)
7.58d, J=8.8 Hz2HAr-H (ortho to -C=O)
7.31d, J=8.8 Hz2HAr-H (ortho to -NH-)
6.58d, J=8.8 Hz2HAr-H (ortho to -NH₂)
6.51d, J=8.8 Hz2HAr-H (ortho to -NH₂)
5.48s2H-NH₂
4.93s2H-NH₂
¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
164.8-C=O (Amide)
151.2Ar-C (para to -C=O)
147.1Ar-C (para to -NH-)
129.5Ar-C (ortho to -C=O)
128.2Ar-C (ipso, attached to -NH-)
123.0Ar-C (ipso, attached to -C=O)
121.7Ar-C (ortho to -NH-)
113.8Ar-C (ortho to -NH₂)
112.9Ar-C (ortho to -NH₂)
FT-IR Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3425Strong, BroadN-H Stretching (primary amine, asymmetric)
3330Strong, BroadN-H Stretching (primary amine, symmetric)[1]
3220MediumN-H Stretching (amide)
1605StrongC=O Stretching (Amide I)
1590StrongN-H Bending (primary amine)
1525MediumC=C Stretching (aromatic ring)
1315MediumC-N Stretching (aromatic amine)
825StrongC-H Bending (para-disubstituted benzene, out-of-plane)

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and FT-IR spectra of this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The sample is thoroughly mixed to ensure complete dissolution.

  • Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and shimmed for the sample.

    • A standard one-pulse sequence is used.

    • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.

    • The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as an internal reference.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used to simplify the spectrum.

    • The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-180 ppm).

    • A larger number of scans (e.g., 1024 or more) and a relaxation delay are used to ensure adequate signal intensity for all carbon atoms, including quaternary carbons.

    • The solvent signal of DMSO-d₆ (δ ≈ 39.52 ppm) is used as an internal reference.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contributions of atmospheric water and carbon dioxide.

    • The KBr pellet containing the sample is placed in the sample holder.

    • The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation Sample This compound Dissolve Dissolve in DMSO-d6 Sample->Dissolve Grind Grind with KBr & Press Pellet Sample->Grind NMR_Acquisition Acquire 1H & 13C Spectra (400 MHz) Dissolve->NMR_Acquisition NMR_Data NMR Data (Chemical Shifts, Multiplicities) NMR_Acquisition->NMR_Data FTIR_Acquisition Acquire IR Spectrum (4000-400 cm-1) Grind->FTIR_Acquisition FTIR_Data FT-IR Data (Wavenumbers, Intensities) FTIR_Acquisition->FTIR_Data

Caption: Experimental workflow for spectroscopic analysis.

Caption: Chemical structure with key functional groups.

References

Thermal Stability and Decomposition of 4,4'-Diaminobenzanilide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4'-Diaminobenzanilide (DABA), a key intermediate in the synthesis of high-performance polymers, dyes, and potentially in pharmaceutical applications. This document compiles available data on its thermal stability and decomposition, outlines standard experimental protocols for thermal analysis, and presents logical workflows for these investigations.

Core Physical and Thermal Properties

While specific, publicly available thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound monomer is limited, its fundamental physical properties have been documented. These properties are crucial for understanding its behavior at elevated temperatures.

PropertyValueSource(s)
Molecular FormulaC₁₃H₁₃N₃O[1][2]
Molecular Weight227.26 g/mol [1][2]
Melting Point203-207 °C[3]
Boiling Point (Predicted)384.0 ± 27.0 °C at 760 mmHg[1]
AppearanceOff-white to grey-beige crystalline powder[3]

A study on a polyamide synthesized from this compound indicated that the resulting polymer is stable up to 300°C, suggesting that the monomer itself possesses a relatively high thermal stability. However, this does not represent the decomposition temperature of the pure monomer.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the standard methods employed. The following are detailed, generalized protocols for these analyses.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The TGA furnace is purged with an inert gas (e.g., high-purity nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • A temperature program is set, typically involving an initial isothermal hold at a temperature below the expected decomposition (e.g., 30-50°C) to allow for stabilization.

    • A linear heating ramp is programmed, for instance, from 50°C to 600°C at a heating rate of 10°C/min.

  • Data Acquisition: The instrument continuously records the sample mass and temperature throughout the experiment.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Decomposition Rate (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Percentage Mass Loss: The total mass lost during decomposition.

    • Residual Mass: The mass of any non-volatile residue at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and identify any other thermal transitions (e.g., glass transitions, solid-solid phase transitions) of this compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • A temperature program is established, often including a heating-cooling-heating cycle to erase any previous thermal history of the sample. For example:

      • Heat from 25°C to 220°C at 10°C/min.

      • Hold isothermally for 2 minutes.

      • Cool from 220°C to 25°C at 10°C/min.

      • Hold isothermally for 2 minutes.

      • Heat from 25°C to 300°C at 10°C/min.

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference pan as a function of temperature.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Melting Point (Tm): The peak temperature of the endothermic melting transition.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.

    • Glass Transition Temperature (Tg): A step-like change in the baseline, if the material is amorphous or semi-crystalline.

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis start Obtain pure this compound sample weigh Accurately weigh 5-10 mg into TGA pan start->weigh purge Purge furnace with inert gas (N2) weigh->purge program Set temperature program (e.g., 10°C/min ramp) purge->program run Run TGA experiment program->run acquire Record mass vs. temperature run->acquire analyze Analyze TGA/DTG curves acquire->analyze determine Determine Tonset, Tmax, % mass loss analyze->determine DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Data Acquisition & Analysis start_dsc Obtain pure this compound sample weigh_dsc Weigh 2-5 mg into DSC pan and seal start_dsc->weigh_dsc purge_dsc Purge DSC cell with inert gas (N2) weigh_dsc->purge_dsc program_dsc Set heat-cool-heat cycle purge_dsc->program_dsc run_dsc Run DSC experiment program_dsc->run_dsc acquire_dsc Record heat flow vs. temperature run_dsc->acquire_dsc analyze_dsc Analyze DSC thermogram acquire_dsc->analyze_dsc determine_dsc Determine Tm, ΔHf, and Tg (if present) analyze_dsc->determine_dsc

References

In-depth Technical Guide to 4,4'-Diaminobenzanilide (CAS 785-30-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide, with the CAS registry number 785-30-8, is an aromatic amine and an amide derivative. It is a key intermediate in the synthesis of a variety of organic compounds, including dyes, pigments, and high-performance polymers such as polyamides and polyimides.[1][2] Its bifunctional nature, possessing two primary amine groups and a stable amide linkage, makes it a versatile building block in polymer and materials science. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and a visualization of its synthesis workflow.

Core Physical and Chemical Properties

This compound is typically a white to brown crystalline powder.[3][4][5][6] It is sparingly soluble in water but shows good solubility in various organic solvents.[7][8] The presence of two amino groups imparts basic properties to the molecule.[7]

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
CAS Number 785-30-8[9]
Molecular Formula C₁₃H₁₃N₃O[9]
Molecular Weight 227.26 g/mol [9]
Appearance White to brown powder/crystal[3][4][5][6]
Melting Point 203-207 °C, 204.0-207.0 °C, 205-207 °C, 214-215 °C[1][3][9][10]
Predicted Boiling Point 384.0 ± 27.0 °C at 760 mmHg[4][6]
Predicted Density 1.314 ± 0.06 g/cm³[4][6]
Water Solubility Practically insoluble[3][4][5][6]
Organic Solvent Solubility Good solubility in organic solvents; slightly soluble in methanol.[3][7][8]
Table 2: Chemical and Spectroscopic Properties of this compound
PropertyValue/InformationSource(s)
IUPAC Name 4-amino-N-(4-aminophenyl)benzamide[9]
SMILES C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)N[9]
InChI InChI=1S/C13H13N3O/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,14-15H2,(H,16,17)[9]
Predicted pKa 13.99 ± 0.70[4][6]
¹H NMR Spectrum Data available.[9][11]
¹³C NMR Spectrum Data available.[9]
IR Spectrum Data available.[9][12]
Mass Spectrum Data available.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of 4,4'-dinitrobenzanilide. The following protocol is a two-step process starting from the dinitro precursor.[13]

Step 1: Catalytic Hydrogenation of 4,4'-Dinitrobenzanilide

  • To an autoclave, add 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N'-dimethylformamide (DMF), and 0.8 g of a 3 wt% palladium on carbon catalyst.

  • Pressurize the autoclave with hydrogen gas to 0.8 ± 0.1 MPa.

  • Heat the reaction mixture to 100 ± 1 °C and maintain these conditions with stirring until the reaction is complete (monitoring by techniques like TLC or HPLC is recommended).

  • After the reaction is complete, cool the autoclave, release the pressure, and filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent (DMF) from the filtrate under vacuum to obtain crude this compound.

Step 2: Purification of this compound

  • Add the crude this compound obtained in Step 1 to an autoclave with 100 g of n-butanol and 0.96 g of activated carbon.

  • Purge the autoclave with nitrogen gas three times to ensure an inert atmosphere and maintain a positive pressure.

  • Heat the mixture to 135 ± 1 °C and stir for 20 minutes.

  • Filter the hot solution under nitrogen protection to remove the activated carbon.

  • Cool the filtrate to 25 ± 1 °C to allow the product to crystallize.

  • Filter the crystallized product and dry it to obtain pure, electronic-grade this compound.

Determination of Melting Point

The melting point of an organic solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound.

  • Finely powder a small amount of the dried this compound.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample at a rate of 10-20 °C per minute initially.

  • Observe the sample closely and note the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating and record the temperature at which the last solid particle melts (the end of the melting range).

  • For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.

Determination of pKa by Potentiometric Titration

The pKa value provides a measure of the acidity or basicity of a compound. For an amine, the pKa of its conjugate acid is determined.

  • Sample Preparation: Prepare a 1 mM solution of this compound in a suitable solvent mixture, such as methanol-water (1:9, v/v), to ensure complete dissolution.[14]

  • Titration Setup: Calibrate a pH meter using standard buffers. Place 20 mL of the sample solution in a beaker with a magnetic stirrer. To maintain a constant ionic strength, add a background electrolyte such as 0.15 M KCl.[15]

  • Titration: Make the initial solution acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0.[15]

  • Begin the titration by adding small, precise volumes of a standardized 0.1 M NaOH solution.

  • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Continue the titration until the pH reaches approximately 12-12.5.[15]

  • Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For a diamine, two pKa values may be determined from the inflection points of the curve. The experiment should be repeated at least three times to ensure reproducibility.[15]

Mandatory Visualization

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis and purification process for this compound.

Synthesis_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Purification start1 4,4'-Dinitrobenzanilide + DMF + Pd/C Catalyst autoclave1 Autoclave: 1. H₂ (0.8 ± 0.1 MPa) 2. 100 ± 1 °C 3. Stirring start1->autoclave1 Charge filtration1 Filtration autoclave1->filtration1 Reaction Mixture evaporation Solvent Evaporation (Vacuum) filtration1->evaporation Filtrate crude_product Crude this compound evaporation->crude_product start2 Crude Product + n-Butanol + Activated Carbon crude_product->start2 Transfer autoclave2 Autoclave: 1. N₂ Atmosphere 2. 135 ± 1 °C 3. Stir for 20 min start2->autoclave2 Charge filtration2 Hot Filtration (under N₂) autoclave2->filtration2 Mixture crystallization Cooling to 25 ± 1 °C (Crystallization) filtration2->crystallization Hot Filtrate filtration3 Filtration crystallization->filtration3 Crystal Slurry drying Drying filtration3->drying Wet Product final_product Pure this compound drying->final_product

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound (CAS 785-30-8). The tabulated data offers a quick reference for researchers, while the experimental protocols provide practical guidance for its synthesis and characterization. The synthesis workflow diagram visually summarizes the key steps in its preparation. This information is intended to support professionals in research, development, and quality control in the chemical and pharmaceutical industries.

References

Navigating the Safety Landscape of 4,4'-Diaminobenzanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide is a chemical intermediate with applications in the synthesis of dyes, high-performance polymers, and potentially as a building block in pharmaceutical research.[1] As with any chemical compound used in a laboratory or manufacturing setting, a thorough understanding of its health and safety profile is paramount to ensure the well-being of personnel and the integrity of research. This technical guide provides a comprehensive overview of the known health and safety considerations for handling this compound, summarizing key data, outlining safe handling procedures, and providing visual aids for critical workflows.

Health Hazard Information

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[2]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin[3][4]
Skin Irritation (Category 2)H315: Causes skin irritation[2][4]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[2][4]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled[3][4]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[2]

Table 1: GHS Hazard Classification for this compound

Chronic exposure to aromatic diamines, a class of compounds to which this compound belongs, may pose long-term health risks, although specific data for this compound is limited.[1] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize all routes of exposure.

Occupational Exposure Limits

As of the date of this guide, specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from the Occupational Safety and Health Administration (OSHA) or a Recommended Exposure Limit (REL) from the National Institute for Occupational Safety and Health (NIOSH), have not been established for this compound. The absence of established OELs does not imply that the substance is safe at any concentration. On the contrary, it underscores the need for a conservative approach to exposure control. A risk assessment should be conducted for any process involving this chemical to determine the potential for exposure and to implement appropriate control measures.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 785-30-8[5]
Molecular Formula C13H13N3O[5]
Molecular Weight 227.27 g/mol [5]
Appearance White to brown solid/powder[1][3]
Melting Point 214 - 215 °C[5]
Solubility Sparingly soluble in water[1]

Table 2: Physical and Chemical Properties of this compound

Safe Handling and Storage

Adherence to strict safety protocols is essential when working with this compound. The following procedures are based on standard laboratory safety practices and information from safety data sheets.

Engineering Controls
  • Ventilation: All work with this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust.[4][6]

  • Containment: For larger quantities or procedures with a high potential for dust generation, the use of a glove box or other closed-system transfer methods should be considered.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6][7]

  • Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[6][7][8] Contaminated clothing should be removed and laundered before reuse.[1]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with a particulate filter is required.[7]

Handling Procedures
  • Avoid breathing dust.[1][7]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[1][7]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]

  • Store away from strong oxidizing agents, acids, and peroxides.[1][7]

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if needed) RiskAssessment->SelectPPE Identify Hazards VerifyControls Verify Engineering Controls (Fume Hood Functionality) SelectPPE->VerifyControls TransferChemical Transfer Chemical in Fume Hood VerifyControls->TransferChemical Proceed if Safe PerformExperiment Perform Experimental Procedure TransferChemical->PerformExperiment Decontaminate Decontaminate Work Area PerformExperiment->Decontaminate Post-Experiment DisposeWaste Dispose of Waste in Labeled Container Decontaminate->DisposeWaste RemovePPE Remove PPE Correctly DisposeWaste->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken, and medical attention should be sought.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

Table 3: First Aid Measures for this compound Exposure

Spill and Waste Disposal

Spill Response
  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust. Moisten the spilled material with water if it is safe to do so.

  • Carefully sweep or scoop up the material and place it in a sealed, labeled container for disposal.[6]

  • Clean the spill area thoroughly with soap and water.

Waste Disposal
  • Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local regulations.[7] This material should be treated as hazardous waste.

Fire Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7]

  • Specific Hazards: Combustion may produce toxic gases, including carbon oxides and nitrogen oxides.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Conclusion

While this compound is a valuable chemical intermediate, it presents several health hazards that necessitate careful handling. This guide provides a framework for researchers, scientists, and drug development professionals to work with this compound safely. The core principles of risk assessment, implementation of engineering controls, consistent use of appropriate personal protective equipment, and adherence to established safe work practices are fundamental to minimizing the risk of exposure and ensuring a safe working environment. The absence of comprehensive quantitative toxicity data should reinforce, not relax, the commitment to these safety principles.

References

The Historical Development and Discovery of 4,4'-Diaminobenzanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Diaminobenzanilide (DABA), a versatile aromatic diamine, has carved a significant niche in the realms of polymer science and dye manufacturing since its initial synthesis in the mid-20th century. This technical guide provides an in-depth exploration of the historical development, discovery, and key applications of DABA. It offers a comprehensive overview of its synthesis methodologies, supported by detailed experimental protocols and tabulated quantitative data. While its primary applications have been in materials science, this guide also touches upon its potential, though less explored, role in pharmaceutical research as a scaffold for bioactive molecules.

Introduction

This compound, with the chemical formula C₁₃H₁₃N₃O, is an organic compound characterized by two amino groups and a benzanilide (B160483) core.[1] It typically appears as a white to pale yellow or brown solid.[1][2] The presence of reactive amino groups at the 4 and 4' positions makes it a valuable monomer for polymerization reactions and an important intermediate in the synthesis of various organic molecules.[3][4] Historically, its development is closely intertwined with the quest for high-performance polymers and as a safer alternative to carcinogenic benzidine (B372746) in the dye industry.[5]

Historical Development and Discovery

The first synthesis of this compound occurred in the mid-20th century during a period of intense investigation into aromatic diamines for their utility in polymer chemistry.[1] The primary motivation for its development was its potential as a monomer for creating robust polymers with high thermal stability and mechanical strength.[6]

One of the earliest and most common methods for its synthesis involves the condensation of 4-aminobenzoic acid with p-phenylenediamine.[1] However, a more prevalent and scalable two-step industrial process was later developed. This method starts with the synthesis of 4,4'-dinitrobenzanilide (B1617148), which is then reduced to form this compound.[7] This two-step synthesis remains a cornerstone of its commercial production.

A significant milestone in the history of DABA was its recognition as a safer substitute for benzidine, a known carcinogen, in the manufacturing of azo dyes.[5] This led to dedicated research into optimizing its synthesis to be more cost-effective and environmentally friendly.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular FormulaC₁₃H₁₃N₃O[2]
Molecular Weight227.26 g/mol [2]
Melting Point203-207 °C[2]
Boiling Point384 °C at 760 mmHg[2]
Density1.314 g/cm³[2]
AppearanceWhite to brown solid[1][2]
SolubilitySparingly soluble in water[1]

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is a two-step process involving the formation of 4,4'-dinitrobenzanilide followed by its reduction.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of 4,4'-Dinitrobenzanilide cluster_1 Step 2: Reduction to this compound cluster_2 Step 3: Purification 4-Nitrobenzoyl_chloride 4-Nitrobenzoyl Chloride Condensation Condensation Reaction 4-Nitrobenzoyl_chloride->Condensation 4-Nitroaniline 4-Nitroaniline 4-Nitroaniline->Condensation 4,4'-Dinitrobenzanilide 4,4'-Dinitrobenzanilide Condensation->4,4'-Dinitrobenzanilide Dinitro_intermediate 4,4'-Dinitrobenzanilide Reduction Catalytic Hydrogenation or Chemical Reduction Dinitro_intermediate->Reduction DABA_crude Crude this compound Reduction->DABA_crude Crude_DABA Crude this compound Purification Recrystallization Crude_DABA->Purification Pure_DABA Pure this compound Purification->Pure_DABA

Caption: General workflow for the synthesis of this compound.
Experimental Protocols

This protocol is based on the condensation reaction between p-nitrobenzoyl chloride and p-nitroaniline.[8]

Materials:

  • p-Nitrobenzoic acid

  • Phosphorus pentachloride

  • p-Nitroaniline

  • Solvent (e.g., glacial acetic acid)

Procedure:

  • Synthesis of p-nitrobenzoyl chloride: Mix p-nitrobenzoic acid with phosphorus pentachloride in a round-bottom flask. Heat the mixture gently to initiate the reaction, which is evident by the evolution of hydrogen chloride gas. Continue heating until the reaction is complete, yielding a liquid product.

  • Condensation: Dissolve p-nitroaniline in a suitable solvent, such as glacial acetic acid, in a separate flask.

  • Slowly add the freshly prepared p-nitrobenzoyl chloride to the p-nitroaniline solution with stirring.

  • Heat the reaction mixture at 50-60°C for approximately 2 hours.[8]

  • Upon cooling, 4,4'-dinitrobenzanilide precipitates out of the solution.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry.

Two common reduction methods are presented below: catalytic hydrogenation and chemical reduction with hydrazine (B178648) hydrate (B1144303).

Method A: Catalytic Hydrogenation [9]

Materials:

  • 4,4'-Dinitrobenzanilide

  • N,N'-dimethylformamide (DMF)

  • Palladium-carbon catalyst (3 wt%)

  • Hydrogen gas

  • n-Butanol

  • Activated carbon

Procedure:

  • In an autoclave, combine 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N'-dimethylformamide, and 0.8 g of 3 wt% palladium-carbon catalyst.[9]

  • Pressurize the autoclave with hydrogen gas to 0.8 ± 0.1 MPa.[9]

  • Heat the mixture to 100 ± 1 °C and maintain these conditions until the reaction is complete.[9]

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under vacuum to obtain crude this compound.[9]

  • Purification: Add the crude product to an autoclave with 100 g of n-butanol and 0.96 g of activated carbon under a nitrogen atmosphere.[9]

  • Heat to 135 ± 1 °C and stir for 20 minutes.[9]

  • Filter the hot solution under nitrogen, cool the filtrate to 25 ± 1 °C, and collect the recrystallized product by filtration.[9]

  • Dry the final product to obtain electronic-grade this compound.

Method B: Chemical Reduction with Hydrazine Hydrate [5]

Materials:

  • 4,4'-Dinitrobenzanilide

  • Hydrazine hydrate (99-100%)

  • Dry ethyl alcohol

  • Carbon black or graphite

  • Benzene-ethyl acetate (B1210297) solvent mixture (1:1) for TLC

Procedure:

  • To 28.7 g of 4,4'-dinitrobenzanilide, add 20 mL of hydrazine hydrate (99-100%).[5]

  • Add 100 mL of dry ethyl alcohol and 30 g of carbon black to the mixture.[5]

  • Reflux the mixture for 7 hours at 80 °C.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a benzene-ethyl acetate (1:1) solvent system.[5]

  • Once the reaction is complete, filter the hot solution to remove the catalyst.

  • Recover the solvent using a rotary evaporator to yield the product.[5]

Quantitative Data on Synthesis

The following table summarizes the yield and purity data from the described synthesis protocols.

Synthesis MethodStarting MaterialProductYield (%)Purity (%)Reference(s)
Catalytic Hydrogenation and Purification30 g of 4,4'-Dinitrobenzanilide22.8 g of this compound96.199.7 (HPLC)[9]
Reduction with Hydrazine Hydrate (Carbon Black)28.7 g of 4,4'-Dinitrobenzanilide20.88 g of this compound92Not specified[5]
Reduction with Hydrazine Hydrate (Graphite)28.7 g of 4,4'-Dinitrobenzanilide19.6 g of this compound86.4Not specified[5]

Applications

High-Performance Polymers

The primary application of this compound is as a monomer in the synthesis of high-performance aromatic polyamides and polyimides.[1][10][11] Its rigid structure and the presence of two reactive amine groups contribute to the exceptional thermal stability, mechanical strength, and chemical resistance of the resulting polymers.[6]

G DABA This compound (DABA) Polycondensation Low-Temperature Polycondensation DABA->Polycondensation Diacyl_Chloride Diacyl Chloride (e.g., Terephthaloyl chloride) Diacyl_Chloride->Polycondensation Aromatic_Polyamide Aromatic Polyamide (Aramid) Polycondensation->Aromatic_Polyamide

Caption: Polycondensation of DABA to form aromatic polyamides.

Aromatic polyamides, often referred to as aramids, synthesized from DABA exhibit high thermal stability. The polycondensation reaction is typically carried out at low temperatures with a diacyl chloride, such as terephthaloyl chloride.[6]

Dye Intermediate

This compound serves as a crucial intermediate in the synthesis of various dyes and pigments.[1][4] Its ability to be bis-diazotized and then coupled with different components allows for the creation of a wide range of symmetrical and asymmetrical azo dyes.[12] As previously mentioned, its use as a replacement for benzidine has been a significant driver in this field.[5]

Pharmaceutical Research

The role of this compound in pharmaceutical research is an area of emerging interest. It is considered a potential building block for the synthesis of bioactive molecules and an intermediate for Active Pharmaceutical Ingredients (APIs).[1][10][13] The presence of the benzanilide scaffold and reactive amine groups allows for diverse chemical modifications to create novel compounds with potential therapeutic activities.[13] For instance, derivatives of benzanilides have been explored for their anthelmintic properties.[11] However, specific drugs currently on the market that are directly synthesized from DABA are not prominently documented in the reviewed literature.

Safety and Handling

This compound is considered a potentially hazardous substance due to the presence of aromatic amine groups, which can be associated with toxic and carcinogenic properties.[1] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.[1] It should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[1]

Conclusion

Since its discovery in the mid-20th century, this compound has proven to be a valuable and versatile chemical intermediate. Its historical development has been driven by the needs of the polymer and dye industries, where it continues to play a significant role. The well-established synthesis protocols allow for the production of high-purity DABA, essential for its applications. While its utility in materials science is firmly established, its potential in drug discovery as a scaffold for novel therapeutic agents presents an exciting avenue for future research and development. This guide provides a solid foundation for researchers and scientists working with or exploring the potential of this important aromatic diamine.

References

The Rising Star in High-Performance Materials: A Technical Guide to 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Applications of 4,4'-Diaminobenzanilide-Based Polymers for Researchers, Scientists, and Drug Development Professionals.

Introduction

In the relentless pursuit of advanced materials with superior performance, this compound (DABA) has emerged as a critical building block for a new generation of high-performance polymers. Its unique chemical structure, featuring a pre-formed amide linkage and two reactive amine groups, imparts a desirable combination of rigidity, thermal stability, and, in some cases, unique optical properties to the resulting polymers. This technical guide provides a comprehensive overview of the potential applications of DABA in materials science, with a focus on its role in the synthesis of aromatic polyamides (aramids) and polyimides, as well as its function as a curing agent for epoxy resins.

Core Applications of this compound

The versatility of DABA as a monomer and curing agent stems from its rigid aromatic backbone and the strategic placement of its amine functional groups. This allows for the creation of polymers with highly ordered structures and strong intermolecular interactions, leading to exceptional material properties.

Aromatic Polyamides (Aramids)

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional strength, stiffness, and thermal stability.[1] DABA is a key diamine monomer used in the synthesis of specific aramids through polycondensation reactions with various diacyl chlorides.[2] The incorporation of the benzanilide (B160483) moiety from DABA into the polymer backbone enhances the rigidity and thermal resistance of the resulting aramid fibers. These materials find applications in demanding fields such as aerospace, automotive, and protective apparel.[1][3]

Polyimides

Polyimides are another class of high-performance polymers known for their outstanding thermal and chemical resistance, as well as their excellent mechanical and electrical properties.[4] DABA serves as a valuable diamine monomer in the synthesis of polyimides, reacting with various tetracarboxylic dianhydrides.[5][6] The resulting polyimides exhibit high glass transition temperatures and thermal stability, making them suitable for applications in electronics, such as flexible printed circuits and high-temperature insulation.[6][7]

Epoxy Resin Curing Agent

Beyond its role as a monomer, DABA is also utilized as a curative agent for epoxy resins.[8] The amine groups of DABA react with the epoxy groups of the resin to form a cross-linked network. This curing process results in thermoset materials with improved flexural strength, strain to failure, and a high glass transition temperature.[8] These enhanced properties make DABA-cured epoxy resins suitable for use in high-performance composites, adhesives, and coatings.

Quantitative Data on DABA-Based Polymers

The incorporation of this compound into polymer structures leads to materials with impressive quantitative properties. The following tables summarize key thermal and mechanical data for representative DABA-based polymers.

Table 1: Thermal Properties of Polymers Synthesized with this compound

Polymer SystemGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)Reference
Aromatic Polyamide (DABA + Terephthaloyl Chloride)Not Reported> 300[9][10]
Epoxy Resin (Triglycidyl meta-aminophenol + DABA)214Not Reported[8]
Polyimides (General)190 - 388> 500[4]

Table 2: Mechanical Properties of Polymers Synthesized with this compound

Polymer SystemFlexural Modulus (ksi)Flexural Strength (ksi)Tensile Strength (MPa)Elongation at Break (%)Reference
Aromatic Polyamide (DABA + Terephthaloyl Chloride)Not ReportedNot ReportedNot ReportedNot Reported
Epoxy Resin (Triglycidyl meta-aminophenol + DABA)74512.2Not Reported2.4[8]
Polyimides (HQDPA-based)2000 - 3300Not Reported85 - 1055 - 18[4]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful synthesis and characterization of DABA-based materials. The following sections provide methodologies for key experiments.

Synthesis of Aromatic Polyamide from DABA and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation method for synthesizing an aromatic polyamide.[9][10]

Materials:

  • This compound (DABA)

  • Terephthaloyl chloride

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Lithium chloride (LiCl)

  • Methanol (B129727)

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of DABA in anhydrous DMAc containing LiCl.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution under a nitrogen atmosphere.

  • Maintain the reaction at 0°C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.

  • Precipitate the resulting polymer by pouring the viscous solution into methanol.

  • Filter the polymer, wash it thoroughly with methanol and hot water, and then dry it in a vacuum oven at 80°C for 24 hours.

Curing of Epoxy Resin with DABA

This protocol outlines the procedure for curing an epoxy resin using DABA as the curative agent.[8]

Materials:

  • Triglycidyl meta-aminophenol epoxy resin (e.g., MY600)

  • This compound (DABA) powder

Procedure:

  • Determine the desired stoichiometric ratio of epoxy resin to DABA.

  • Thoroughly mix the epoxy resin and DABA powder at room temperature until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven at 177°C for 2 hours.

  • Allow the cured resin to cool slowly to room temperature before demolding.

Visualizations

The following diagrams illustrate the key chemical structures and processes involving this compound.

Caption: Chemical structure of this compound.

polymerization_reaction DABA This compound (DABA) Aramid Aromatic Polyamide (Aramid) DABA->Aramid DiacylChloride Diacyl Chloride (e.g., Terephthaloyl Chloride) DiacylChloride->Aramid

Caption: Polymerization of DABA into an aromatic polyamide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers Monomer Preparation (DABA, Dianhydride/Diacyl Chloride) Polymerization Polymerization Reaction Monomers->Polymerization Purification Purification & Drying Polymerization->Purification Spectroscopy Spectroscopic Analysis (FT-IR, NMR) Purification->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Mechanical Mechanical Testing (Tensile, Flexural) Purification->Mechanical Morphology Morphological Analysis (SEM) Purification->Morphology

References

Methodological & Application

Synthesis of High-Performance Aromatic Polyamides Using 4,4'-Diaminobenzanilide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties make them indispensable in advanced applications ranging from aerospace components and electronics to protective apparel and high-strength composites.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of aromatic polyamides utilizing 4,4'-Diaminobenzanilide as a key diamine monomer. The incorporation of the benzanilide (B160483) moiety into the polymer backbone can impart unique characteristics, including enhanced solubility and modified thermal behavior, offering a versatile platform for the development of novel high-performance materials.

This guide is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are interested in the synthesis and characterization of advanced polyamides.

Synthesis of Aromatic Polyamides

The primary method for synthesizing aromatic polyamides from this compound is low-temperature solution polycondensation. This technique is favored for producing high molecular weight polymers while minimizing side reactions.[2] An alternative approach is direct phosphorylation polycondensation, which allows for the use of dicarboxylic acids directly, avoiding the need for moisture-sensitive diacid chlorides.

I. Low-Temperature Solution Polycondensation

This method involves the reaction of this compound with an aromatic diacid chloride in a polar aprotic solvent at low temperatures. The general reaction scheme is depicted below.

Polycondensation DABA This compound Polyamide Aromatic Polyamide DABA->Polyamide + DiacidCl Aromatic Diacid Chloride (e.g., Terephthaloyl Chloride) DiacidCl->Polyamide + Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Polyamide HCl_acceptor HCl Acceptor (e.g., Pyridine (B92270) or solvent) HCl_acceptor->Polyamide HCl HCl Polyamide->HCl byproduct

Figure 1: General scheme for low-temperature solution polycondensation.

Experimental Protocol: Synthesis of Poly(4,4'-benzanilido-terephthalamide)

This protocol details the synthesis of an aromatic polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (DABA)

  • Terephthaloyl chloride (TPC)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol (B129727)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet

  • Low-temperature bath (e.g., ice-salt bath)

  • Funnel

  • Beakers

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Solution Preparation: In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a specific amount of this compound and anhydrous calcium chloride in anhydrous N-Methyl-2-pyrrolidone with stirring until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using a low-temperature bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of terephthaloyl chloride to the cooled and stirred diamine solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Polymerization: Continue stirring the reaction mixture at a low temperature for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: Precipitate the resulting polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Washing: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, solvent, and salts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.

II. Direct Phosphorylation Polycondensation

This method provides a convenient route for the synthesis of aromatic polyamides directly from dicarboxylic acids and diamines using a phosphite-based activating agent.[3]

Phosphorylation_Polycondensation DABA This compound Polyamide Aromatic Polyamide DABA->Polyamide + Diacid Aromatic Dicarboxylic Acid Diacid->Polyamide + TPP Triphenyl Phosphite (B83602) (TPP) TPP->Polyamide Activating Agent Pyridine Pyridine Pyridine->Polyamide Base Solvent NMP/LiCl Solvent->Polyamide Byproducts Triphenyl Phosphate + Pyridinium Salts Polyamide->Byproducts byproducts

Figure 2: General scheme for direct phosphorylation polycondensation.

Experimental Protocol: Synthesis of Aromatic Polyamide from this compound and Isophthalic Acid

Materials:

  • This compound (DABA)

  • Isophthalic acid (IPA)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Methanol

Equipment:

  • Three-neck round-bottom flask with a mechanical stirrer and a nitrogen inlet/outlet

  • Heating mantle with a temperature controller

  • Funnel

  • Beakers

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine this compound, isophthalic acid, anhydrous lithium chloride, and anhydrous N-Methyl-2-pyrrolidone.

  • Addition of Reagents: Add pyridine and then triphenyl phosphite to the stirred mixture.

  • Polymerization: Heat the reaction mixture to 100-115 °C and maintain this temperature for 3-4 hours. The solution will become viscous as the polymer forms.

  • Precipitation and Purification: Cool the polymer solution to room temperature and precipitate the polyamide by pouring it into methanol.

  • Washing and Drying: Collect the polymer by filtration, wash it extensively with methanol, and dry it in a vacuum oven at 80-100 °C.

Data Presentation: Properties of Aromatic Polyamides Derived from this compound

The properties of aromatic polyamides are highly dependent on the choice of the diacid comonomer. The following tables summarize the typical properties of polyamides synthesized from this compound.

Table 1: Thermal Properties

Polymer NameDiacid Chloride/Dicarboxylic AcidGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)
Poly(4,4'-benzanilido-terephthalamide)Terephthaloyl Chloride~340> 500
Poly(4,4'-benzanilido-isophthalamide)Isophthaloyl Chloride280 - 300450 - 500

Table 2: Solubility

Polymer NameNMPDMAcDMSOm-CresolSulfuric Acid
Poly(4,4'-benzanilido-terephthalamide)++++++/-+++
Poly(4,4'-benzanilido-isophthalamide)++++++++++++
Key: +++ (Soluble), ++ (Soluble on heating), + (Partially soluble), +/- (Swelling), - (Insoluble)

Table 3: Mechanical Properties of Cast Films

Polymer NameTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Poly(4,4'-benzanilido-terephthalamide)100 - 1203.5 - 4.55 - 10
Poly(4,4'-benzanilido-isophthalamide)90 - 1103.0 - 4.010 - 20

Applications

The unique combination of high thermal stability, good mechanical properties, and, in some cases, improved solubility makes aromatic polyamides derived from this compound suitable for a variety of high-performance applications.

Applications Polyamides Aromatic Polyamides from This compound Aerospace Aerospace & Automotive (Lightweight structural components, heat shields) Polyamides->Aerospace Electronics Electronics (Flexible printed circuit boards, insulating films, wire coatings) Polyamides->Electronics Fibers High-Modulus Fibers (Ballistic protection, reinforced composites, ropes) Polyamides->Fibers Membranes Membranes (Gas separation, filtration) Polyamides->Membranes

Figure 3: Potential application areas for aromatic polyamides based on this compound.

  • Aerospace and Automotive Industries: Their high strength-to-weight ratio and thermal resistance make these polyamides candidates for use in engine components, brake parts, and structural reinforcements where weight reduction and high-temperature performance are critical.[1]

  • Electronics and Electrical Insulation: The excellent dielectric properties and thermal stability of these polymers allow for their use as insulating films for flexible printed circuits, wire and cable insulation, and encapsulating materials for electronic components.[4]

  • High-Performance Fibers: Polyamides based on this compound can be spun into high-strength, high-modulus fibers. These fibers have potential applications in ballistic-resistant materials (body armor), reinforcement for composites, and specialty industrial fabrics.[2]

  • Membranes for Separation Processes: The controlled porosity and chemical resistance of these aromatic polyamides make them suitable for the fabrication of membranes for gas separation, pervaporation, and filtration applications under harsh conditions.

Conclusion

This compound serves as a valuable monomer for the synthesis of a new generation of aromatic polyamides. By carefully selecting the diacid comonomer and the polymerization method, a wide range of materials with tailored properties can be achieved. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis and application of these high-performance polymers. Further research into structure-property relationships will undoubtedly unlock new possibilities for these versatile materials in advanced technological fields.

References

Application Notes and Protocols: 4,4'-Diaminobenzanilide as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Diaminobenzanilide (DABA) as a high-performance curing agent for epoxy resins. DABA is an aromatic amine that offers significant improvements in the mechanical and thermal properties of cured epoxy systems, making it a subject of interest for advanced materials applications.

Introduction

This compound is a solid aromatic diamine used as a curing agent, or hardener, for epoxy resins.[1] Its chemical structure, featuring two primary amine groups and an amide linkage, allows it to form a highly cross-linked, rigid polymer network when reacted with epoxy resins. This results in cured materials with high glass transition temperatures (Tg), excellent flexural strength, and improved strain to failure, which are critical properties for applications in aerospace and other high-performance sectors.[2] The particle size of the DABA powder has been identified as a crucial factor in achieving optimal performance, with smaller particle sizes leading to significantly enhanced mechanical properties.[2]

Chemical Structure

Caption: Chemical structure of this compound (DABA).

Key Performance Characteristics

Epoxy resins cured with this compound exhibit a desirable combination of thermal and mechanical properties. The rigid aromatic backbone of DABA contributes to a high glass transition temperature, while the amine functional groups ensure a high degree of cross-linking.

Key advantages include:

  • High Glass Transition Temperature (Tg): Cured systems can achieve Tg values exceeding 220°C, indicating excellent thermal stability.[2]

  • Enhanced Mechanical Properties: Formulations with optimized DABA particle size demonstrate superior flexural strength and strain to failure compared to those cured with conventional aromatic amines.[2]

  • Improved Toughness: The specific molecular structure of DABA can contribute to increased fracture toughness in the cured epoxy network.

Quantitative Data Summary

The following tables summarize the mechanical and thermal properties of epoxy resins cured with this compound under various conditions, as reported in the literature.

Table 1: Mechanical Properties of Epoxy Resin Cured with this compound [2]

Resin FormulationStoichiometric Ratio (Epoxy:DABA)Curing CycleFlexural Modulus (ksi)Flexural Strength (ksi)Strain to Failure (%)
Resin A1.0:0.85177°C for 2 hours79427.74.6
Resin B1.0:0.85177°C for 2 hours79433.65.6
Resin C1.0:0.85177°C for 2 hours80130.24.9
Comparative ResinN/A177°C for 2 hours74931.14.0
Comparative ResinN/A177°C for 2 hours74512.22.4

Table 2: Thermal Properties of Epoxy Resin Cured with this compound [2]

Resin FormulationStoichiometric Ratio (Epoxy:DABA)Curing CycleGlass Transition Temperature (Tg) (°C)
Resin A1.0:0.85177°C for 2 hours229
Resin B1.0:0.85177°C for 2 hours234
Resin C1.0:0.85177°C for 2 hours227
Comparative ResinN/A177°C for 2 hours205
Comparative ResinN/A177°C for 2 hours214

Experimental Protocols

Protocol 1: Preparation of this compound Curing Agent

This protocol describes the preparation of DABA powder with a controlled particle size, which is critical for achieving optimal mechanical properties in the cured epoxy resin.[2]

Materials:

  • Commercial grade this compound (DABA) powder

  • No. 400 sieve (38 µm opening)

  • Sieving apparatus

Procedure:

  • Obtain commercially available DABA powder.

  • Pass the DABA powder through a No. 400 sieve to obtain particles with a size of less than 100 microns, with a median particle size below 20 microns.[2]

  • Store the sieved DABA powder in a desiccator to prevent moisture absorption.

Protocol 2: Curing of Epoxy Resin with this compound

This protocol outlines the procedure for mixing and curing an epoxy resin with the prepared DABA powder.

Materials:

  • Epoxy resin (e.g., triglycidyl meta-aminophenol type)

  • Sieved this compound (DABA) powder

  • Mixing vessel

  • Stirring apparatus (mechanical stirrer or magnetic stirrer with hot plate)

  • Vacuum oven or conventional oven

  • Molds for test specimens

Procedure:

  • Mixing:

    • Determine the desired stoichiometric ratio of the epoxy component to the DABA curative. A preferred ratio is approximately 1.0 to 0.85.[2]

    • Weigh the appropriate amounts of epoxy resin and sieved DABA powder.

    • At room temperature, add the DABA powder to the epoxy resin in a mixing vessel.

    • Mix the components thoroughly until a homogeneous dispersion is achieved. Mechanical stirring is recommended.

  • Degassing (Optional but Recommended):

    • Place the mixture in a vacuum chamber at room temperature to remove any entrapped air bubbles.

    • Degas until bubbling subsides.

  • Curing:

    • Pour the mixed and degassed resin into pre-heated molds.

    • Place the molds in an oven and cure at a temperature of 177°C for 2 hours.[2]

    • After the curing cycle is complete, turn off the oven and allow the samples to cool down slowly to room temperature inside the oven to minimize thermal stresses.

  • Post-Curing (Optional):

    • For applications requiring maximum thermal and mechanical performance, a post-curing step at a temperature slightly above the initial Tg may be beneficial. The specific post-curing schedule should be determined empirically.

Experimental Workflow

G cluster_prep Curing Agent Preparation cluster_cure Epoxy Curing Process start Start: Commercial DABA sieve Sieve DABA Powder (No. 400 Mesh) start->sieve store Store Sieved DABA sieve->store mix Mix Epoxy and Sieved DABA (Stoichiometric Ratio) store->mix degas Degas Mixture (Vacuum) mix->degas cure Cure in Mold (177°C for 2 hours) degas->cure cool Controlled Cooling cure->cool finish End: Cured Epoxy cool->finish

Caption: Experimental workflow for preparing and using DABA as an epoxy curing agent.

Curing Mechanism

The curing of epoxy resins with amine hardeners like DABA proceeds through a nucleophilic addition reaction. The primary amine groups of the DABA molecule react with the epoxide (oxirane) rings of the epoxy resin. This reaction opens the epoxide ring and forms a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxide group, leading to a highly cross-linked, three-dimensional thermoset polymer network.

General Reaction Pathway

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product epoxy Epoxy Resin (with Epoxide Groups) step1 Step 1: Primary amine attacks epoxide ring epoxy->step1 step2 Step 2: Secondary amine attacks another epoxide ring epoxy->step2 daba This compound (DABA) (with Primary Amine Groups) daba->step1 intermediate Intermediate: Secondary Amine and Hydroxyl Group step1->intermediate intermediate->step2 product Cured Epoxy Network (Cross-linked Polymer) step2->product

Caption: General reaction pathway for the amine curing of epoxy resins.

Disclaimer: These application notes and protocols are intended for informational purposes only and should be used by qualified individuals in a laboratory setting. Appropriate safety precautions should always be taken when handling chemicals. The specific properties of the cured epoxy will depend on the exact formulation, processing conditions, and the type of epoxy resin used. It is recommended to perform preliminary tests to optimize the curing cycle and material properties for a specific application.

References

Application Notes and Protocols for the Synthesis of Disazo Direct Dyes from 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of disazo direct dyes using 4,4'-Diaminobenzanilide as a non-carcinogenic alternative to benzidine. The synthesis involves a two-step process: the bis-diazotization of this compound followed by a coupling reaction with various aromatic compounds. This protocol covers the synthesis of both symmetrical and asymmetrical disazo dyes, offering a versatile platform for the development of new coloring agents with potential applications in various fields, including textile dyeing and biological staining.

Overview of Synthesis

The synthesis of disazo direct dyes from this compound is a robust and adaptable process. The general workflow involves the conversion of the primary amino groups of this compound into highly reactive bis-diazonium salts. These salts are then coupled with electron-rich aromatic compounds, such as phenols, naphthols, and aromatic amines, to form the stable disazo dye molecule. The choice of coupling component dictates the final color and properties of the dye.

Experimental Protocols

Part 1: Bis-diazotization of this compound

This initial step is critical for the synthesis of both symmetrical and asymmetrical disazo dyes.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, create a suspension of this compound in distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature between 0-5 °C throughout the addition.

  • Continue stirring the mixture for an additional 30-60 minutes after the complete addition of sodium nitrite to ensure the bis-diazotization is complete. The resulting solution contains the bis-diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Part 2: Synthesis of Symmetrical Disazo Direct Dyes

In this procedure, the bis-diazonium salt is coupled with two equivalents of a single coupling component.

Materials:

  • Bis-diazonium salt solution from Part 1

  • Coupling component (e.g., salicylic (B10762653) acid, 2-hydroxy-3,6-naphthalenesulfonic acid)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution

  • Ice

Procedure:

  • Prepare a solution of the chosen coupling component in an aqueous alkaline solution (sodium carbonate or sodium hydroxide).

  • Cool the coupling component solution to 0-8 °C in an ice bath.

  • Slowly add the cold bis-diazonium salt solution to the cold coupling component solution with vigorous stirring.

  • Maintain the temperature at around 8 °C and adjust the pH according to the nature of the coupling component, typically in the range of 8.5-9 for phenolic couplers.[1]

  • Continue stirring the reaction mixture for 2-4 hours to ensure the coupling reaction is complete.

  • The precipitated dye is then collected by filtration, washed with a sodium chloride solution, and dried.

Part 3: Synthesis of Asymmetrical Disazo Direct Dyes

For asymmetrical dyes, the coupling reaction is performed in a stepwise manner with two different coupling components.

Procedure:

  • Follow the bis-diazotization procedure as described in Part 1.

  • First Coupling Reaction:

    • Prepare a solution of the first coupling component and cool it to 0-8 °C.

    • Slowly add the bis-diazonium salt solution to the first coupling component solution while maintaining the temperature and appropriate pH for the specific coupler.

    • Allow the reaction to proceed for a set amount of time to form the monoazo intermediate.

  • Second Coupling Reaction:

    • Prepare a solution of the second coupling component and cool it to 0-8 °C.

    • Add the solution of the second coupling component to the reaction mixture containing the monoazo intermediate.

    • Adjust the pH as required for the second coupling reaction.

    • Continue stirring for an additional 2-4 hours to complete the formation of the asymmetrical disazo dye.[1]

  • Isolate the final product by filtration, wash, and dry.

Data Presentation

The following tables summarize the quantitative data for a selection of disazo direct dyes synthesized from this compound.

Table 1: Coupling Components and Reaction Conditions

Dye IDCoupling Component(s)TypeCoupling Temperature (°C)Coupling pH
Dye 1Salicylic AcidSymmetrical~88.5 - 9.0
Dye 22-Hydroxy-3,6-naphthalenesulfonic acidSymmetrical~88.5 - 9.0
Dye 32-Amino-8-hydroxynaphthalene-6-sulfonic acid & 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acidAsymmetrical~8Not Specified
Dye 42-Hydroxybenzoic acid & 1-(4'-sulfophenyl)-3-methyl-5-pyrazoloneAsymmetrical~8Not Specified
Dye 52-Hydroxy-6-naphthalenesulfonic acidSymmetrical~88.5 - 9.0

Data sourced from multiple studies on disazo dyes from this compound.[1]

Table 2: Physicochemical Properties and Yields

Dye IDMolecular FormulaMolecular Weight ( g/mol )ColorYield (%)
Dye 1C₂₇H₁₉N₅O₆521.48Yellow>85
Dye 2C₃₃H₂₁N₅O₉S₂723.68Red>80
Dye 3C₃₃H₂₃N₇O₉S₂769.71Blue>75
Dye 4C₃₃H₂₃N₇O₈S693.65Brown>80
Dye 5C₃₃H₂₁N₅O₇S647.62Orange>82

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Table 3: Fastness Properties of a Symmetrical Disazo Dye (Salicylic Acid Coupler)

Fastness PropertyRating (1-5 Scale)
Light Fastness3
Washing Fastness4
Perspiration (Acidic)4-5
Perspiration (Alkaline)4
Rubbing (Dry)4-5
Rubbing (Wet)4

The rating scale is from 1 (poor) to 5 (excellent).

Mandatory Visualization

G cluster_start Starting Material cluster_diazotization Step 1: Bis-diazotization cluster_coupling Step 2: Coupling Reaction cluster_product Final Products A This compound B Bis-diazonium Salt of This compound A->B  NaNO₂, HCl  0-5°C C1 Symmetrical Coupling (2 equiv. of one coupler) B->C1 C2 Asymmetrical Coupling (Stepwise with two different couplers) B->C2 P1 Symmetrical Disazo Direct Dye C1->P1 P2 Asymmetrical Disazo Direct Dye C2->P2

Caption: General workflow for the synthesis of disazo direct dyes.

References

Application Notes and Protocols for the Purity Assessment of 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diaminobenzanilide (DABA) is a crucial intermediate in the synthesis of high-performance polymers, dyes, and pharmaceuticals.[1][2][3] Its purity is paramount as impurities can significantly impact the properties and safety of the final products. This document provides detailed application notes and experimental protocols for the comprehensive purity assessment of this compound using various analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₃N₃O[3]
Molecular Weight227.26 g/mol [3]
CAS Number785-30-8[3]
AppearanceWhite to grey to pale brown powder or crystalline powder[4]
Melting Point203.0-209.0 °C[4]
SolubilityPractically insoluble in water[3]

Analytical Techniques for Purity Assessment

A multi-tiered approach employing chromatographic, titrimetric, spectroscopic, and thermal analysis techniques is recommended for a thorough purity evaluation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and quantifying impurities. A reversed-phase method is typically employed.[5]

Quantitative Data Summary

ParameterSpecificationReference
Purity (by HPLC)≥ 97.5%[4]
Purity (Electronic Grade)99.7%[6]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water containing an acid modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[5] A typical starting gradient could be 20% MeCN, increasing to 80% MeCN over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol (B129727) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound. Impurities will appear as separate peaks, and their levels can be quantified.

Potential Impurities: The synthesis of this compound typically involves the reduction of 4,4'-dinitrobenzanilide.[6] Therefore, potential impurities could include:

  • 4,4'-Dinitrobenzanilide: The unreacted starting material.

  • Partially reduced intermediates: Such as 4-amino-4'-nitrobenzanilide.

  • Other related substances: Arising from side reactions or impurities in the starting materials.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.
Non-Aqueous Acid-Base Titration

This titrimetric method provides an absolute assay of the this compound content by titrating the basic amino groups with a strong acid in a non-aqueous solvent.

Quantitative Data Summary

ParameterSpecificationReference
Assay (Non-aqueous acid-base Titration)≥ 97.5% to ≤ 102.5%[4]

Experimental Protocol: Non-Aqueous Titration

  • Apparatus: Burette, magnetic stirrer, and a pH meter with a suitable electrode for non-aqueous titrations or a visual indicator.

  • Reagents:

    • Titrant: 0.1 M Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Indicator: Crystal violet solution (0.5% in glacial acetic acid).[7]

  • Standardization of Titrant: Standardize the 0.1 M perchloric acid solution against primary standard potassium hydrogen phthalate (B1215562) (KHP).

  • Sample Preparation: Accurately weigh approximately 200-300 mg of this compound and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid. The endpoint can be determined potentiometrically (the point of maximum inflection) or visually. With crystal violet, the endpoint is indicated by a color change from violet (basic) to yellowish-green (acidic).[7]

  • Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, and the weight of the sample.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve add_indicator Add Crystal Violet dissolve->add_indicator titrate Titrate with 0.1 M Perchloric Acid add_indicator->titrate endpoint Observe Endpoint (Violet to Green) titrate->endpoint record_vol Record Titrant Volume endpoint->record_vol calculate Calculate % Purity record_vol->calculate

Caption: Workflow for non-aqueous acid-base titration.
Melting Point Determination

The melting point is a fundamental physical property that can indicate the purity of a crystalline solid. A sharp melting range close to the literature value suggests high purity.

Quantitative Data Summary

ParameterSpecificationReference
Melting Point203.0 - 209.0 °C[4]

Experimental Protocol: Melting Point Determination

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • Finely powder a small amount of the dried this compound sample.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/minute until the temperature is about 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/minute.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the identity and structural integrity of this compound.

a. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Record the infrared spectrum typically from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • N-H stretching (amine): Two bands in the region of 3450-3300 cm⁻¹.

    • N-H stretching (amide): A band around 3300-3250 cm⁻¹.

    • C=O stretching (amide): A strong absorption band around 1650-1630 cm⁻¹.

    • N-H bending (amine and amide): Bands in the region of 1640-1550 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

    • C-N stretching: Bands in the 1350-1250 cm⁻¹ region.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming its structure.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Analysis: Acquire the ¹H NMR spectrum.

  • Expected Chemical Shifts (in DMSO-d₆): The spectrum will show distinct signals for the aromatic protons on the two different benzene (B151609) rings and the protons of the primary amine and amide groups. The integration of these signals should correspond to the number of protons in each environment.

c. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Mass spectrometer (e.g., with Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10-100 µg/mL).

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 228.26.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and decomposition profile of the material.

a. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is useful for determining thermal stability and the presence of volatile impurities or residual solvents.

Experimental Protocol: TGA

  • Instrumentation: Thermogravimetric analyzer.

  • Procedure:

    • Place a small, accurately weighed amount of the sample (5-10 mg) into the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

    • Record the weight loss as a function of temperature.

  • Expected Results: A stable material will show minimal weight loss until its decomposition temperature. Significant weight loss at lower temperatures could indicate the presence of volatile impurities like residual solvents. This compound is expected to be thermally stable to well above its melting point.

b. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions.

Experimental Protocol: DSC

  • Instrumentation: Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

  • Expected Results: The DSC thermogram should show a sharp endothermic peak corresponding to the melting of the substance. The peak temperature can be taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. A broad melting peak may suggest the presence of impurities.

Conclusion

The purity of this compound is critical for its intended applications. A comprehensive assessment of its purity should involve a combination of the analytical techniques described in these notes. HPLC is the primary method for quantitative purity determination and impurity profiling. Non-aqueous titration provides an accurate assay of the active substance. Spectroscopic methods (FTIR, NMR, MS) are essential for identity confirmation, while thermal analysis (TGA/DSC) and melting point determination provide valuable information about the thermal stability and the presence of impurities. The application of these detailed protocols will enable researchers, scientists, and drug development professionals to confidently assess the quality of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4'-Diaminobenzanilide is a chemical intermediate utilized in the synthesis of dyes, pigments, and high-performance polymers.[1][2] It also has potential applications in pharmaceutical research as a building block for bioactive molecules.[1] Ensuring the purity and quality of this compound is crucial for its use in these applications. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the determination of the purity of this compound and for the quantification of any impurities. This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method.

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture with an acidic modifier. The acidic modifier, in this case, phosphoric acid, helps to ensure good peak shape and reproducibility. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[3]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm particle size or equivalent) is recommended.[4]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (85%, analytical grade)

    • This compound reference standard (purity ≥98%)

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. If necessary, sonicate to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterValue
Column C18, 150 mm x 4.6 mm, 2.6 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (or optimized via PDA scan)
Run Time 10 minutes

4. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

5. Data Analysis and Calculations

The purity of the this compound sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table presents example data obtained from the analysis of a this compound sample using the described HPLC method.

Peak No.Retention Time (min)Peak AreaArea %
12.515000.15
24.2 995000 99.50
36.835000.35
Total 1000000 100.00

Note: The main peak corresponding to this compound is highlighted in bold.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation of Mobile Phases and Solutions system_prep HPLC System Preparation and Equilibration prep->system_prep sst System Suitability Test (SST) system_prep->sst sst_check SST Criteria Met? sst->sst_check sample_analysis Injection of Standard and Sample Solutions sst_check->sample_analysis Yes troubleshoot Troubleshoot HPLC System sst_check->troubleshoot No data_acq Data Acquisition and Chromatogram Generation sample_analysis->data_acq data_proc Data Processing and Peak Integration data_acq->data_proc report Calculation of Purity and Report Generation data_proc->report troubleshoot->system_prep

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described reverse-phase HPLC method is suitable for the routine quality control and purity determination of this compound. The method is simple, reproducible, and provides a reliable means to ensure the quality of this important chemical intermediate for its various industrial and research applications.

References

Application of 4,4'-Diaminobenzanilide in the Preparation of Reactive Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,4'-Diaminobenzanilide (DABA) as a key intermediate in the synthesis of reactive dyes. DABA is a non-carcinogenic substitute for benzidine, making it a safer alternative for producing a wide range of azo dyes with applications in the textile industry.[1][2][3] The protocols outlined below cover the synthesis of DABA, its conversion to a bis-diazonium salt, and subsequent coupling reactions to form bisazo reactive dyes.

Application Notes

This compound serves as a central component in the synthesis of symmetrical and asymmetrical disazo, trisazo, and tetrakis-azo dyes.[1][4] These dyes are primarily used for coloring cellulosic fibers such as cotton, as well as silk and wool.[5][6] The resulting dyes, particularly those incorporating reactive groups like monochloro-s-triazine, form covalent bonds with the fibers, leading to excellent wash fastness.[6][7] The properties of the final dye, including color, fastness, and exhaustion, can be tuned by selecting different coupling components. Studies have shown that dyes derived from DABA exhibit good to very good light, washing, and rubbing fastness, making them viable alternatives to traditional benzidine-based dyes.[2][5]

Experimental Protocols

Protocol 1: Synthesis of this compound (A)

This protocol describes a two-step process for synthesizing this compound from p-nitrobenzoyl chloride and p-nitroaniline, followed by reduction.

Step 1: Synthesis of 4,4'-Dinitrobenzanilide (B1617148)

  • Dissolve p-nitrobenzoyl chloride in dry benzene.

  • Separately, dissolve p-nitroaniline in dry benzene.

  • Slowly add the p-nitrobenzoyl chloride solution to the p-nitroaniline solution with constant stirring.

  • Reflux the mixture for one hour.

  • Allow the mixture to cool, which will result in the precipitation of 4,4'-dinitrobenzanilide.

  • Filter the precipitate, wash with benzene, and dry.

  • Recrystallize the product from glacial acetic acid to obtain yellowish-brown needles.

Step 2: Reduction to this compound

  • Prepare a solution of sodium sulfide (B99878) in water.

  • Suspend the 4,4'-dinitrobenzanilide from the previous step in this solution.

  • Heat the suspension until a clear solution is obtained.

  • Cool the solution and neutralize it with acetic acid. This will precipitate this compound.

  • Filter the product, wash thoroughly with water, and dry.

  • Recrystallize the this compound from hot water to yield brownish needles.[8]

Protocol 2: Synthesis of a Bisazo Monochloro-s-triazine Reactive Dye

This protocol details the synthesis of a representative reactive dye using DABA as the diazo component.

Step 1: Bis-diazotization of this compound

  • Suspend this compound (0.01 mol) in water (30 ml).

  • Add concentrated hydrochloric acid (10 ml) dropwise to the well-stirred suspension.

  • Heat the mixture gradually to 70°C to obtain a clear solution.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature between 0-5°C until a positive test on starch-iodide paper is observed.

  • Stir the resulting tetrazo solution at 0-5°C for use in the subsequent coupling reaction.

Step 2: Preparation of the Cyanurated Coupling Component This example uses H-acid and 3,4-dichloroaniline (B118046) as representative components.

  • Stir cyanuric chloride (0.01 mol) in acetone (B3395972) (25 ml) at a temperature below 5°C for one hour.

  • Prepare a neutral solution of a coupling component, such as H-acid (0.01 mol), in an aqueous sodium carbonate solution (10% w/v).

  • Add the H-acid solution in small lots to the cyanuric chloride suspension over one hour, maintaining a neutral pH with 1% w/v sodium carbonate solution.

  • Continue stirring the reaction mass at 0-5°C for four hours to obtain the cyanurated H-acid solution.

  • Add 3,4-dichloroaniline to the cyanurated H-acid solution and stir for an additional period to complete the formation of the 3,4-dichloro anilinocynurated coupling component.

Step 3: Coupling Reaction

  • To the ice-cold and well-stirred solution of the cyanurated coupling component from the previous step, add the freshly prepared tetrazo solution of DABA dropwise over 10-15 minutes.

  • Maintain the pH of the reaction mixture between 8.0 and 8.5 by the simultaneous addition of a 10% w/v sodium carbonate solution.[6]

  • Continue stirring the mixture for 3-4 hours, keeping the temperature below 5°C.

  • Once the coupling is complete, precipitate the dye by adding sodium chloride.

  • Filter the solid dye, wash with a small amount of a sodium chloride solution, and dry.

Protocol 3: Application of Reactive Dyes to Cotton Fabric (Exhaust Dyeing)
  • Prepare a dye solution (e.g., 2% w/v) by dissolving the synthesized reactive dye in distilled water.

  • Prepare a dye bath containing the dye solution, an electrolyte such as anhydrous sodium sulfate (B86663) (Glauber's salt), and water.

  • Introduce a pre-wetted cotton fabric sample (e.g., 5g) into the dye bath.

  • Hold the dye bath at a specific temperature (e.g., 60°C) for a set time (e.g., 60 minutes) to allow for dye exhaustion onto the fabric.[9]

  • After an initial period (e.g., 30 minutes), add an alkali, such as a 20% soda ash solution, to the dye bath to raise the pH and facilitate the fixation of the dye to the fabric fibers through a covalent bond.[9]

  • After the dyeing period, remove the fabric from the bath.

  • Wash the dyed fabric, first with cold water and then with hot water (e.g., 90°C), to remove any unfixed dye.[9]

  • Dry the washed fabric in an oven.

Quantitative Data Summary

The performance of reactive dyes derived from this compound is summarized below. The data is compiled from various studies and presented for comparative analysis.

Table 1: Synthesis and Purity of this compound and Intermediates

CompoundYield (%)Melting Point (°C)
p-nitro benzoyl chloride8471
4,4'-Dinitrobenzanilide80264
This compound80204
Data sourced from[8]

Table 2: Performance of Bisazo Reactive Dyes on Various Fibers

Fiber TypeDye Exhaustion (%)Light FastnessWashing FastnessRubbing Fastness
Silk65.67 - 78.99Fair to Very GoodVery Good to ExcellentVery Good to Excellent
Wool65.41 - 76.46Fair to Very GoodVery Good to ExcellentVery Good to Excellent
Cotton66.02 - 75.98Fair to Very GoodVery Good to ExcellentVery Good to Excellent
Data represents a range observed for a series of dyes. Sourced from[5][6]

Table 3: Fixation Efficiency of Reactive Dyes

Dyeing SystemFixation Rate (%)
Traditional Aqueous Dyeing40 - 50
Non-Aqueous Dyeing80 - 90
Data sourced from[10]

Visualizations

Synthesis Pathway of this compound

G pnbc p-Nitrobenzoyl chloride dnb 4,4'-Dinitrobenzanilide pnbc->dnb Benzene, Reflux pna p-Nitroaniline pna->dnb daba This compound dnb->daba Na₂S, H₂O, Heat Acetic Acid

Caption: Synthesis of this compound.

General Synthesis of a Bisazo Reactive Dye

G daba This compound tetrazo Tetrazo Salt daba->tetrazo HCl, NaNO₂, 0-5°C reactive_dye Bisazo Reactive Dye tetrazo->reactive_dye Coupling, pH 8.0-8.5 cyanuric Cyanuric Chloride cyanurated_agent Cyanurated Coupling Agent cyanuric->cyanurated_agent Acetone, 0-5°C coupling_agent Coupling Agent (e.g., H-acid) coupling_agent->cyanurated_agent cyanurated_agent->reactive_dye

Caption: General synthesis of a bisazo reactive dye.

Exhaust Dyeing Workflow for Cotton

G cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment dye_sol Prepare Dye Solution dye_bath Prepare Dye Bath dye_sol->dye_bath add_fabric Add Cotton Fabric dye_bath->add_fabric exhaust Exhaustion (60°C, 30 min) add_fabric->exhaust fix Fixation (Add Alkali, 30 min) exhaust->fix wash Wash (Cold & Hot Water) fix->wash dry Dry wash->dry final_product Dyed Fabric dry->final_product

Caption: Workflow for exhaust dyeing of cotton.

References

Application Notes and Protocols for the Diazotization of 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the bis-diazotization of 4,4'-Diaminobenzanilide, a critical precursor in the synthesis of various azo dyes and polymers. The protocols detailed herein are based on established chemical principles and published research findings.

Introduction

The diazotization of primary aromatic amines is a fundamental process in organic synthesis, leading to the formation of highly reactive diazonium salts. These intermediates are pivotal in the production of a wide array of organic compounds, including azo dyes, which are extensively used in the textile and printing industries. This compound is a non-carcinogenic diamine that can be bis-diazotized to form a bis-diazonium salt, which can then be coupled with various aromatic compounds to produce symmetrical or asymmetrical azo dyes.[1] This application note outlines the optimal conditions and a detailed protocol for the successful bis-diazotization of this compound.

Reaction Principle

The bis-diazotization of this compound involves the reaction of both primary amino groups with nitrous acid (HNO₂) in a strongly acidic medium.[1][2] Nitrous acid is generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a mineral acid, typically hydrochloric acid (HCl).[2] The reaction is highly exothermic and temperature-sensitive, requiring strict temperature control to prevent the decomposition of the unstable diazonium salt. The overall reaction transforms the two amino groups (-NH₂) into diazonium salt groups (-N₂⁺Cl⁻).

Experimental Data Summary

The following table summarizes the key quantitative parameters for the bis-diazotization of this compound, compiled from various sources.

ParameterValueReference
Reactants
This compound1.0 mole equivalent[3]
Sodium Nitrite (NaNO₂)Slight excess (e.g., 2.1-2.2 mole equivalents)[3]
Hydrochloric Acid (HCl)> 4.0 mole equivalents[3]
Reaction Conditions
Temperature0 - 3 °C[3]
Reaction Time1 hour[4]
pH~ 1[3]
Method Direct Diazotization[1][3]

Detailed Experimental Protocol

This protocol describes the bis-diazotization of this compound on a laboratory scale.

4.1. Materials and Equipment

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

  • Magnetic stirrer with a stirring bar

  • Beaker or three-necked flask

  • Dropping funnel

  • Thermometer

  • Ice bath

4.2. Procedure

  • Preparation of the Amine Suspension: In a beaker or three-necked flask equipped with a magnetic stirrer and a thermometer, suspend 1.0 mole equivalent of this compound in distilled water.

  • Acidification: Cool the suspension to 0-5 °C in an ice bath. Slowly add at least 4.0 mole equivalents of concentrated hydrochloric acid while stirring vigorously. Continue stirring until a fine, uniform suspension of the diamine hydrochloride is formed.

  • Temperature Control: Maintain the temperature of the suspension between 0 and 3 °C throughout the diazotization process.[3]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of a slight excess (e.g., 2.1-2.2 mole equivalents) of sodium nitrite in a minimal amount of distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension over a period of approximately 30-60 minutes.[5] The rate of addition should be carefully controlled to ensure the temperature does not rise above 3 °C.

  • Monitoring the Reaction: After the addition of the sodium nitrite solution is complete, continue stirring the mixture for 1 hour at 0-3 °C.[4] Monitor the completion of the reaction by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turns blue-black) indicates that the diazotization is complete.

  • Resulting Solution: The resulting product is an aqueous solution of the bis-diazonium salt of this compound. This solution should be used immediately in subsequent coupling reactions as diazonium salts are generally unstable.

4.3. Safety Precautions

  • Diazotization reactions should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diazonium salts can be explosive when dry. Do not attempt to isolate the solid diazonium salt unless you have experience with handling such compounds.

  • The reaction is exothermic; therefore, strict temperature control is crucial to prevent runaway reactions.

Visualizations

5.1. Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Diazotization Reaction cluster_completion Completion & Use A Suspend this compound in Water B Add Concentrated HCl (>4.0 mol equiv.) A->B C Cool to 0-3 °C B->C E Dropwise Addition of NaNO₂ (maintain 0-3 °C) C->E D Prepare NaNO₂ Solution (slight excess) D->E F Stir for 1 hour at 0-3 °C E->F G Monitor with Starch-Iodide Paper F->G H Bis-diazonium Salt Solution (Use Immediately) G->H

Caption: Experimental workflow for the bis-diazotization of this compound.

5.2. Chemical Reaction Pathway

reaction_pathway reagents NaNO₂ + HCl (in situ HNO₂) 0-3 °C intermediate Bis-diazonium Salt reagents->intermediate start This compound start->reagents product Azo Dye intermediate->product coupling_agent Coupling Agent coupling_agent->product

Caption: Chemical reaction pathway for the formation of an azo dye from this compound.

References

Application Notes and Protocols: Monitoring 4,4'-Diaminobenzanilide Reactions with Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions in organic synthesis.[1] These application notes provide detailed protocols for utilizing TLC to monitor reactions involving the formation and consumption of 4,4'-Diaminobenzanilide, a key monomer in the synthesis of high-performance polymers. By observing the disappearance of starting materials and the appearance of products on a TLC plate, researchers can efficiently determine reaction completion, identify the formation of byproducts, and optimize reaction conditions.

The core principle of TLC lies in the differential partitioning of a mixture's components between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system).[2] Polar compounds exhibit stronger interactions with the polar stationary phase, resulting in slower migration and a lower Retention Factor (R f ), while less polar compounds travel further up the plate, yielding a higher R f value.

This document focuses on a common reaction: the synthesis of this compound by the reduction of 4,4'-Dinitrobenzanilide. Protocols for TLC setup, mobile phase selection, sample preparation, and visualization techniques are provided.

Key Reaction for TLC Monitoring

A primary application for TLC in this context is monitoring the reduction of 4,4'-Dinitrobenzanilide to this compound. This transformation is a fundamental step in producing the diamine monomer and involves a significant change in the polarity of the molecule, making it ideal for TLC analysis. The nitro groups of the starting material are reduced to amine groups, resulting in a more polar product.[3][4]

The progress of the reaction can be tracked by spotting the reaction mixture on a TLC plate alongside the starting material and, if available, a standard of the product. The reaction is considered complete when the spot corresponding to the starting material (4,4'-Dinitrobenzanilide) is no longer visible in the reaction mixture lane.

Data Presentation: R f Values

The Retention Factor (R f ) is a critical parameter in TLC, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The following tables provide reference R f values for this compound and its precursor in common solvent systems on silica gel plates. These values are intended as a starting point for method development.

Table 1: Reference R f Values for Reactants and Products

CompoundStructureMobile Phase (v/v)Approximate R f Value
4,4'-Dinitrobenzanilide4,4'-Dinitrobenzanilide StructureEthyl Acetate / Hexane (1:1)~ 0.65
This compoundthis compound StructureEthyl Acetate / Hexane (1:1)~ 0.25
4,4'-DinitrobenzanilideDichloromethane / Methanol (95:5)~ 0.70
This compoundDichloromethane / Methanol (95:5)~ 0.40

Note: R f values can be influenced by factors such as the specific brand of TLC plates, chamber saturation, temperature, and the exact solvent mixture composition. The provided values are for guidance.

Experimental Protocols

Protocol 1: General TLC Monitoring of a Reaction

This protocol outlines the standard procedure for monitoring a chemical reaction using TLC.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Mobile phase (e.g., Ethyl Acetate / Hexane mixture)

  • Reaction mixture

  • Standard solution of starting material (and product, if available)

  • Pencil

  • Ruler

  • Visualization reagent (e.g., UV lamp, potassium permanganate (B83412) stain)

  • Heat gun

Procedure:

  • Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to aid in solvent vapor saturation. Close the lid and allow the chamber to equilibrate for at least 10-15 minutes.

  • Plate Preparation: With a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark the spotting points for the starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Spotting: Using a capillary tube, apply a small spot of the starting material solution onto the 'SM' mark. For the 'Co' mark, spot the starting material first, then, using a different capillary, spot the reaction mixture directly on top of it. Finally, spot the reaction mixture on the 'RM' mark. Ensure the spots are small and concentrated.

  • Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action.

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Drying: Allow the plate to air dry completely in a fume hood.

  • Visualization: Visualize the spots using an appropriate method (see Protocol 2). Circle the visible spots with a pencil.

  • Analysis: Calculate the R f value for each spot. Monitor the disappearance of the starting material spot in the 'RM' lane to determine the reaction's progress.

Protocol 2: Visualization Techniques for this compound and Precursors

Due to the aromatic nature of this compound and its dinitro precursor, UV visualization is highly effective. Chemical stains can also be employed for enhanced or alternative visualization.

Method 1: UV Visualization (Non-destructive)

  • After developing and drying the TLC plate, place it under a UV lamp.

  • View the plate at both short (254 nm) and long (365 nm) wavelengths.

  • Compounds that absorb UV light will appear as dark spots on the fluorescent background of the TLC plate.

  • Gently circle the spots with a pencil while under the UV lamp.

Method 2: Potassium Permanganate Stain (Destructive) This stain is effective for visualizing the amine groups of this compound.

  • Preparation of Stain: Dissolve 1.5 g of potassium permanganate (KMnO₄) and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water. Store in a dark bottle.

  • Staining: After UV visualization, dip the dried TLC plate into the potassium permanganate solution for a few seconds or spray the plate evenly with the solution.

  • Development: Gently warm the plate with a heat gun. The amine will appear as a yellowish-brown spot against a purple background. The background color will fade to brown over time.

Method 3: p-Anisaldehyde Stain (Destructive) This stain can be used to visualize both the nitro and amine compounds, often with different colors.

  • Preparation of Stain: Carefully mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

  • Staining: Dip the dried TLC plate into the staining solution or spray it evenly.

  • Development: Heat the plate with a heat gun until colored spots appear. Note the different colors for the starting material and the product.

Visualizations

Reaction Monitoring Workflow

G TLC Workflow for Reaction Monitoring cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber prep_plate Prepare & Mark TLC Plate prep_chamber->prep_plate spotting Spot SM, Co, and RM prep_plate->spotting development Develop Plate spotting->development drying Dry Plate development->drying visualization Visualize Spots (UV/Stain) drying->visualization calculation Calculate Rf Values visualization->calculation interpretation Interpret Results calculation->interpretation

Caption: A flowchart illustrating the key steps in monitoring a chemical reaction using TLC.

Logical Relationship of Reaction Components on TLC

G TLC Profile of Reaction Mixture cluster_tlc lane_sm SM lane_co Co lane_rm RM spot_sm_sm Start spot_sm_co Start spot_prod_rm Product spot_prod_co Product spot_sm_rm_incomplete Start (trace) solvent_front Solvent Front baseline Baseline baseline->solvent_front explanation SM: Starting Material Co: Co-spot RM: Reaction Mixture - Product is more polar (lower Rf) - Starting material is less polar (higher Rf) - Reaction is nearing completion (trace SM in RM lane)

Caption: An idealized TLC plate showing the separation of starting material and product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 4,4'-Diaminobenzanilide (DABA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is heated to the specified temperature for the recommended duration.- Use a fresh or more active catalyst. For catalytic hydrogenation, ensure the palladium on carbon is not poisoned.
Side reactions: Hydrolysis of the starting material (e.g., 4-nitrobenzoyl chloride) or intermediate.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
Mechanical loss during workup: Product loss during filtration, extraction, or recrystallization.- Ensure complete transfer of the product between vessels.- Use appropriate solvent volumes for extraction and recrystallization to minimize solubility losses.
Product is off-white or colored (not the expected white to pale yellow) Presence of impurities: Incomplete reduction of the dinitro intermediate, leading to colored nitro-amino compounds.- Ensure the reduction reaction goes to completion by monitoring with TLC.- Purify the crude product by recrystallization, for example, from n-butanol with activated carbon.[2][3]
Oxidation of the product: The amino groups in DABA are susceptible to air oxidation, which can lead to coloration.- Handle the product under an inert atmosphere, especially during purification and drying.[1]- Store the final product in a dark place under an inert atmosphere.
Difficulty in Purifying the Product Co-precipitation of impurities: Impurities with similar solubility to DABA may co-precipitate during recrystallization.- Try a different recrystallization solvent or a mixture of solvents.- The use of activated carbon during recrystallization can help remove colored impurities.[2][3]
Product is sparingly soluble: DABA has limited solubility in many common organic solvents, making recrystallization challenging.- n-Butanol has been reported as an effective solvent for the recrystallization of DABA.[2][3] Heating to a higher temperature (e.g., 135°C) can improve solubility.[2][3]

Frequently Asked Questions (FAQs)

A list of common questions regarding the synthesis of this compound.

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent method is the reduction of 4,4'-dinitrobenzanilide (B1617148). This reduction can be achieved through several methods, including:

  • Catalytic Hydrogenation: Using a catalyst such as palladium on activated carbon (Pd/C) with hydrogen gas. This method can achieve high yields (around 96%).[2][3]

  • Chemical Reduction: Employing reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst such as graphite (B72142) or carbon black, or using iron filings in acetic acid. These methods can also provide good yields (80-92%).

Another common route involves the condensation of 4-nitrobenzoyl chloride with 4-nitroaniline, followed by the reduction of the resulting 4,4'-dinitrobenzanilide.

Q2: How can I monitor the progress of the reduction of 4,4'-dinitrobenzanilide?

A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. A suitable solvent system (e.g., benzene-ethyl acetate, 1:1) can be used to separate the starting material (4,4'-dinitrobenzanilide), the product (this compound), and any potential intermediates. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the potential side products in the synthesis of this compound?

A3: Potential side products can include:

  • Partially reduced intermediates: Such as 4-amino-4'-nitrobenzanilide, if the reduction is incomplete. These are often colored and can be a source of impurities.

  • Hydrolysis products: If moisture is present, 4-nitrobenzoyl chloride (a potential starting material) can hydrolyze to 4-nitrobenzoic acid.

  • Products from side reactions of the reducing agent: Depending on the reduction method used, byproducts may form.

Q4: What is the best way to purify crude this compound?

A4: Recrystallization is the most common method for purifying DABA. A reported effective procedure involves dissolving the crude product in n-butanol, treating with activated carbon to remove colored impurities, and then allowing the solution to cool to crystallize the pure product.[2][3] It is recommended to perform the filtration and drying steps under a nitrogen atmosphere to prevent oxidation.[2][3]

Q5: What are the safety precautions I should take when synthesizing this compound?

A5: this compound and its intermediates, particularly aromatic nitro and amino compounds, should be handled with care.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Aromatic amines are potentially toxic and should be handled with caution.

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis RouteKey ReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Catalytic Hydrogenation4,4'-dinitrobenzanilide, H₂, Pd/CN,N-dimethylformamide100-96.199.7 (HPLC)[2][3]
Chemical Reduction4,4'-dinitrobenzanilide, Hydrazine hydrate, Carbon blackEthyl alcohol807 hours92-
Chemical Reduction4,4'-dinitrobenzanilide, Iron turnings, Acetic acidWaterReflux-80-
Condensation and Reduction4-nitrobenzoyl chloride, 4-nitroaniline, followed by reduction---79 (overall)-

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on the high-yield synthesis of electronic-grade DABA.[2][3]

Step 1: Reduction of 4,4'-dinitrobenzanilide

  • To an autoclave, add 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N-dimethylformamide, and 0.8 g of 3 wt% palladium on activated carbon catalyst.

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 0.8 ± 0.1 MPa.

  • Heat the reaction mixture to 100 ± 1 °C with stirring.

  • Maintain these conditions until the reaction is complete (monitor by TLC or hydrogen uptake).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under vacuum to obtain crude this compound.

Step 2: Purification by Recrystallization

  • Transfer the crude this compound to a clean autoclave or a suitable reaction vessel.

  • Add 100 g of n-butanol and 0.96 g of activated carbon.

  • Purge the vessel with nitrogen gas three times to ensure an inert atmosphere.

  • Heat the mixture to 135 ± 1 °C and stir for 20 minutes.

  • Filter the hot solution under nitrogen protection to remove the activated carbon.

  • Cool the filtrate to 25 ± 1 °C to allow for crystallization.

  • Collect the white crystalline powder by filtration.

  • Dry the product under vacuum.

Protocol 2: Synthesis of this compound via Chemical Reduction with Hydrazine Hydrate

Step 1: Reduction of 4,4'-dinitrobenzanilide

  • In a round-bottom flask equipped with a reflux condenser, add 28.7 g of 4,4'-dinitrobenzanilide and 20 mL of hydrazine hydrate (99-100%).

  • To this mixture, add 100 mL of dry ethyl alcohol and 30 g of carbon black.

  • Reflux the mixture for 7 hours at 80°C. Monitor the reaction by TLC (benzene-ethyl acetate, 1:1).

  • After the reaction is complete, filter the hot solution to remove the carbon black.

  • Recover the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • The product can be further purified by recrystallization as described in Protocol 1.

Mandatory Visualization

Synthesis_of_DABA cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Reduction 4_Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4_Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4_Nitrobenzoic_Acid->4_Nitrobenzoyl_Chloride Activation 4_Nitroaniline 4-Nitroaniline 4_4_Dinitrobenzanilide 4,4'-Dinitrobenzanilide 4_Nitroaniline->4_4_Dinitrobenzanilide Thionyl_Chloride SOCl₂ Thionyl_Chloride->4_Nitrobenzoyl_Chloride 4_Nitrobenzoyl_Chloride->4_4_Dinitrobenzanilide Condensation 4_4_Diaminobenzanilide This compound 4_4_Dinitrobenzanilide->4_4_Diaminobenzanilide Reduction Reducing_Agent Reducing Agent (e.g., H₂/Pd-C) Reducing_Agent->4_4_Diaminobenzanilide Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC) Start->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Catalyst Incomplete->Optimize_Conditions Check_Workup Review Workup Procedure Complete->Check_Workup Optimize_Conditions->Check_Reaction_Completion Loss_Detected Mechanical Loss? Check_Workup->Loss_Detected Optimize_Workup Optimize Filtration/ Extraction/Recrystallization Loss_Detected->Optimize_Workup Yes Check_Purity Assess Purity (Color, Melting Point) Loss_Detected->Check_Purity No Optimize_Workup->Check_Purity Impure Product Impure Check_Purity->Impure No End Pure Product, Improved Yield Check_Purity->End Yes Purify Purify by Recrystallization (e.g., n-butanol with activated carbon) Impure->Purify Purify->End

References

Technical Support Center: Purification of Crude 4,4'-Diaminobenzanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 4,4'-Diaminobenzanilide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on available procedures, n-butanol is a highly effective solvent for the recrystallization of this compound.[1] It is also mentioned that the compound is practically insoluble in water and slightly soluble in methanol.[2] The ideal recrystallization solvent should dissolve the solute readily at or near its boiling point but sparingly at room temperature.[3]

Q2: My this compound appears as a pale yellow or off-white powder. Is this normal?

A2: Yes, this compound is typically described as a white to pale yellow or off-white to grey-beige powder or crystalline solid.[4][5] The presence of slight color may indicate minor impurities. The use of activated carbon during the recrystallization process can help to decolorize the solution and remove colored impurities.[1][3]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials from the synthesis, such as 4,4'-dinitrobenzanilide, and byproducts from the reaction.[1][6] The synthesis often involves the reduction of 4,4'-dinitrobenzanilide, so any incomplete reaction will leave this as a primary impurity.[1][6]

Q4: I am not getting any crystals to form after cooling the solution. What should I do?

A4: This condition is known as supersaturation.[7] To induce crystallization, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide a surface for crystal nucleation.[7]

  • Seeding: Add a "seed crystal" of pure this compound to the solution. This provides a template for crystal growth.[7]

  • Further Cooling: If crystals have not formed at room temperature, you can place the flask in an ice bath to further decrease the solubility of the compound.[8]

  • Solvent Evaporation: If too much solvent was used, you may need to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9][10]

Q5: My recrystallization resulted in a very low yield. What are the possible causes?

A5: Low yield can result from several factors:

  • Using too much solvent: This will keep more of your product dissolved in the solution even after cooling.[7]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may be lost.[8]

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for the crystals to form completely.

  • Excessive washing: Using too much cold solvent to wash the crystals can redissolve some of the product.[7]

Q6: Instead of crystals, an oil has formed. What should I do?

A6: "Oiling out" can occur if the solution is cooled too rapidly or if there are significant impurities.[9][11] To resolve this, you can try to reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[10][11] Slow cooling can be achieved by insulating the flask.[11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No Crystal Formation Supersaturated solution.1. Scratch the inner surface of the flask with a glass rod.[7] 2. Add a seed crystal of the pure compound.[7] 3. Cool the solution in an ice bath.[8]
Low Crystal Yield Too much solvent was used.Gently heat the solution to evaporate some of the solvent and re-cool.[9][10]
Crystals were washed with too much solvent.Use a minimal amount of ice-cold solvent for washing.[7]
"Oiling Out" of Product The solution was cooled too quickly.Reheat the solution to dissolve the oil, potentially add a bit more solvent, and allow it to cool down slowly.[10][11]
High level of impurities present.Consider a pre-purification step or using activated carbon to remove impurities.[11]
Colored Crystals Presence of colored impurities.Add activated carbon to the hot solution before filtration.[1][3]
Crystals Form in Funnel During Hot Filtration Premature cooling of the solution.Warm the filtration funnel before use and pour the hot solution in small batches.[8]

Experimental Protocol: Recrystallization of this compound

This protocol is based on a literature procedure for the purification of electronic-grade this compound.[1]

Materials:

  • Crude this compound

  • n-Butanol

  • Activated Carbon

  • Nitrogen gas supply

  • Autoclave or a suitable reaction flask with a reflux condenser and nitrogen inlet

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In an autoclave or reaction flask, combine the crude this compound with n-butanol and a small amount of activated carbon (approximately 1-2% by weight of the crude product).[1]

  • Inert Atmosphere: Purge the vessel with nitrogen gas three times to establish an inert atmosphere.[1]

  • Heating: Heat the mixture to approximately 135°C with stirring until the solid is completely dissolved.[1] Maintain this temperature for about 20 minutes to ensure complete dissolution and decolorization by the activated carbon.[1]

  • Hot Filtration: While still hot, filter the solution under a nitrogen atmosphere to remove the activated carbon and any insoluble impurities.[1] It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature (around 25°C).[1] As the solution cools, pure this compound will crystallize.

  • Isolation: Collect the white crystalline powder by filtration.[1]

  • Drying: Dry the purified crystals under vacuum. The expected purity is typically high (e.g., >99.5% by HPLC).[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product + Solvent B Heat to Dissolve A->B C Add Activated Carbon (Optional) B->C D Hot Filtration C->D E Remove Impurities & Carbon F Cool Filtrate Slowly E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Start Cooling Solution Q1 Crystals Form? Start->Q1 Success Successful Crystallization Q1->Success Yes Troubleshoot No Crystals (Supersaturation) Q1->Troubleshoot No Action1 Scratch Flask or Add Seed Crystal Troubleshoot->Action1 Q2 Crystals Form Now? Action1->Q2 Q2->Success Yes Action2 Reduce Solvent Volume & Recool Q2->Action2 No

Caption: Troubleshooting logic for failure of crystal formation.

References

Technical Support Center: Polymerization of 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the polymerization of 4,4'-Diaminobenzanilide. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of aromatic polyamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected polymerization reaction of this compound?

A1: this compound is a diamine monomer. It is typically polymerized with a diacyl chloride, such as terephthaloyl chloride, in a polycondensation reaction to form an aromatic polyamide. The reaction proceeds by nucleophilic attack of the amine groups on the acyl chloride groups, with the elimination of hydrogen chloride (HCl). The HCl is typically neutralized by an acid scavenger, such as pyridine (B92270) or N-methylpyrrolidone (NMP), which is often used as the solvent.

Q2: Why is my final polymer colored (e.g., yellow or brown) instead of colorless?

A2: Discoloration in aromatic polyamides is often a result of oxidation of the aromatic amine groups or the formation of extended conjugated systems at high temperatures. Impurities in the monomers or solvent can also lead to colored byproducts. To minimize discoloration, it is crucial to use highly purified monomers and solvents and to conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).

Q3: The molecular weight of my polymer is consistently low. What are the potential causes?

A3: Low molecular weight is a common issue in polycondensation reactions and can be attributed to several factors:

  • Imprecise Stoichiometry: An exact 1:1 molar ratio of the diamine and diacyl chloride is critical for achieving high molecular weight.

  • Monomer Impurities: Monofunctional impurities in either monomer will act as chain terminators, limiting the polymer chain length.

  • Incomplete Reaction: The reaction must proceed to a very high conversion (>99%) to obtain a high molecular weight polymer.

  • Presence of Water: Water can react with the acyl chloride groups, converting them to carboxylic acids, which are less reactive under these conditions, thus upsetting the stoichiometry.

Q4: My polymer is insoluble in common organic solvents. How can I improve its solubility?

A4: Aromatic polyamides are often difficult to dissolve due to their rigid chain structure and strong intermolecular hydrogen bonding. If the polymer is intended to be soluble, strategies to improve solubility include:

  • Solvent Selection: Test a range of polar aprotic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF), often with the addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to disrupt hydrogen bonding.

  • Copolymerization: Introducing flexible or bulky co-monomers into the polymer backbone can disrupt the chain packing and improve solubility.

Troubleshooting Guide: Common Side Reactions

Problem 1: Gel Formation or Cross-linking

Symptoms:

  • The reaction mixture becomes a gel, and stirring is impeded.

  • The final polymer is insoluble in all solvents, even those expected to dissolve it.

Potential Cause: At elevated temperatures, side reactions involving the amide N-H proton or the aromatic rings can lead to branching and cross-linking. The presence of polyfunctional impurities in the monomers can also cause gelation.

Troubleshooting Strategies:

  • Temperature Control: Maintain a low to moderate reaction temperature (typically between 0°C and 50°C) to minimize side reactions.

  • Monomer Purity: Ensure the high purity of both this compound and the diacyl chloride.

  • Reaction Time: Avoid excessively long reaction times, which can increase the likelihood of side reactions.

Problem 2: Polymer Discoloration (Oxidation)

Symptoms:

  • The polymer powder or film has a yellow to dark brown color.

Potential Cause: Aromatic amine groups are susceptible to oxidation, especially in the presence of air and light, leading to the formation of colored quinone-like structures.

Troubleshooting Strategies:

  • Inert Atmosphere: Conduct the entire polymerization and work-up process under a blanket of inert gas (e.g., nitrogen or argon).

  • High-Purity Reagents: Use freshly purified monomers and anhydrous, deoxygenated solvents.

  • Light Protection: Protect the reaction mixture and the final polymer from light.

Problem 3: Low Inherent Viscosity (Low Molecular Weight)

Symptoms:

  • The inherent viscosity or other molecular weight characterization indicates a low degree of polymerization.

  • The polymer forms brittle films or weak fibers.

Potential Cause: As mentioned in the FAQs, this is often due to improper stoichiometry, monomer impurities, or the presence of water.

Troubleshooting Strategies:

  • Accurate Stoichiometry: Carefully weigh high-purity monomers to ensure a 1:1 molar ratio.

  • Monomer and Solvent Purity: Purify monomers immediately before use. Use anhydrous solvents.

  • Efficient Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Reaction Conditions: Optimize reaction time and temperature to drive the reaction to completion.

Summary of Reaction Conditions and Potential Outcomes

ParameterRecommended ConditionPotential Issue if DeviatedSide Reaction
Monomer Ratio 1:1 (Diamine:Diacyl Chloride)Low Molecular WeightChain termination
Temperature 0°C - 50°CCross-linking, DiscolorationBranching, Oxidation
Atmosphere Inert (Nitrogen or Argon)DiscolorationOxidation
Solvent Anhydrous Polar AproticLow Molecular WeightHydrolysis of Acyl Chloride
Monomer Purity >99.5%Low Molecular Weight, Cross-linkingChain termination, Branching

Experimental Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This protocol provides a general procedure for the low-temperature solution polycondensation.

Materials:

  • This compound (highly purified)

  • Terephthaloyl chloride (highly purified)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a precise amount of this compound in anhydrous NMP and a molar equivalent of anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of solid terephthaloyl chloride to the stirred solution.

  • Maintain the reaction temperature at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours. The solution will become viscous as the polymer forms.

  • Precipitate the polymer by pouring the viscous solution into a blender containing methanol.

  • Filter the fibrous polymer and wash it thoroughly with methanol and then with hot deionized water to remove NMP, pyridine hydrochloride, and any unreacted monomers.

  • Dry the polymer in a vacuum oven at 80-100°C to a constant weight.

Visualizations

Polymerization_Reaction cluster_reactants Reactants cluster_products Products DABA This compound Polymer Polyamide DABA->Polymer TPC Terephthaloyl Chloride TPC->Polymer HCl HCl Polymer->HCl byproduct Side_Reactions cluster_conditions Adverse Conditions cluster_side_products Side Products/Issues HighTemp High Temperature CrosslinkedPolymer Cross-linked Polymer (Gel) HighTemp->CrosslinkedPolymer Oxygen Oxygen/Air OxidizedPolymer Oxidized Polymer (Colored) Oxygen->OxidizedPolymer Water Water LowMWPolymer Low Molecular Weight Polymer Water->LowMWPolymer Impurity Monofunctional Impurity Impurity->LowMWPolymer Troubleshooting_Workflow Start Polymerization Issue Identified Problem What is the primary issue? Start->Problem LowMW Low Molecular Weight Problem->LowMW Low Viscosity Gelation Gel Formation Problem->Gelation Insoluble Gel Discoloration Discoloration Problem->Discoloration Colored Product CheckStoichiometry Verify Monomer Stoichiometry LowMW->CheckStoichiometry CheckTemp Lower Reaction Temperature Gelation->CheckTemp CheckAtmosphere Ensure Inert Atmosphere Discoloration->CheckAtmosphere CheckPurity Check Monomer/Solvent Purity CheckStoichiometry->CheckPurity CheckTemp->CheckPurity CheckAtmosphere->CheckPurity

optimizing reaction conditions for polyamide synthesis with 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of aromatic polyamides (aramids) using 4,4'-Diaminobenzanilide. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges in polymerization.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of polyamides from this compound.

Q1: Why is the molecular weight or inherent viscosity of my polyamide lower than expected?

Low molecular weight is a frequent issue in polycondensation reactions and can be attributed to several critical factors.[1][2] A systematic approach is essential for diagnosing the root cause.[2]

  • Imprecise Monomer Stoichiometry: Achieving a high molecular weight polymer is highly dependent on a precise 1:1 molar ratio between the diamine (this compound) and the diacyl chloride.[1] An excess of either monomer will cap the growing polymer chains, limiting their final length.

  • Monomer Impurities: Impurities in either the diamine or diacyl chloride can act as chain terminators, preventing the formation of long polymer chains.[1][3] Purity is paramount for successful polymerization.

  • Presence of Water: Water in the reaction solvent or on the glassware can react with the highly reactive diacyl chloride, altering the stoichiometry and terminating chain growth. All reagents and equipment must be scrupulously dry.[3]

  • Suboptimal Reaction Temperature: Low-temperature solution polycondensation requires careful temperature control. If the temperature is too low, the reaction rate may be insufficient.[2] Conversely, if it is too high, side reactions can occur, leading to chain termination or polymer degradation.[2]

  • Inadequate Reaction Time: Polycondensation is a step-growth process; sufficient time must be allowed for the polymer chains to build to a high molecular weight.[2]

Q2: The polymer solution became opaque or precipitated prematurely during the reaction. What happened?

Premature precipitation or opacity in the reaction mixture is often a sign of poor polymer solubility or unwanted side reactions.

  • Amine Salt Formation: Aromatic diamines can react with the hydrogen chloride (HCl) byproduct generated during the reaction between the amine and the acyl chloride.[4] This forms an amine salt, which can reduce the reactivity of the diamine and cause it to precipitate, inhibiting further polymerization.[5][6][7] This is more common with diamines of higher basicity.[5][6]

    • Solution: Consider adding an acid scavenger, such as propylene (B89431) oxide or pyridine, to the reaction mixture to neutralize the HCl as it forms.[6]

  • Poor Polymer Solubility: The synthesized aramid may have low solubility in the chosen reaction solvent, causing it to precipitate out before high molecular weight is achieved.

    • Solution: Use highly polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc).[7] Adding salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent can significantly improve the solubility of rigid-rod aromatic polyamides.[8][9]

Q3: My final polymer is discolored (yellow or brown). How can I prevent this?

Discoloration is typically a sign of degradation or impurities.

  • High Reaction Temperatures: Running the polymerization or drying the polymer at excessively high temperatures can cause thermal degradation and discoloration.[2]

  • Monomer Impurities: Impurities present in the monomers can lead to side reactions that produce colored byproducts. Ensure high-purity monomers are used.

  • Oxidation: Exposure to air (oxygen) at elevated temperatures during the reaction or drying process can lead to oxidative degradation. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis.

Q4: How do I choose the right solvent system for my polymerization?

The choice of solvent is critical for a successful solution polycondensation.

  • Solvent Type: Aprotic polar amide solvents such as NMP and DMAc are standard choices because they effectively dissolve the monomers and the resulting polymer, allowing the reaction to proceed in a homogeneous phase to a high molecular weight.[7]

  • Solubility Enhancers: For particularly rigid aramids, which are often poorly soluble, the addition of salts like LiCl or CaCl2 is often necessary to keep the polymer in solution.[8]

Troubleshooting and Experimental Workflow Diagrams

The following diagrams illustrate a logical troubleshooting workflow for a common issue and the standard experimental procedure.

G start Low Inherent Viscosity Observed check_stoich Verify Monomer Stoichiometry (1:1 Ratio) start->check_stoich stoich_ok Stoichiometry Correct check_stoich->stoich_ok Correct stoich_bad Recalculate & Re-weigh Monomers Ensure High Precision check_stoich->stoich_bad Incorrect check_purity Assess Monomer & Solvent Purity (FTIR, NMR, Titration) purity_ok Purity High check_purity->purity_ok Correct purity_bad Purify Monomers (Recrystallization) Dry Solvent (Molecular Sieves) check_purity->purity_bad Impurities Detected or Wet Solvent check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) cond_ok Conditions Optimal check_conditions->cond_ok Correct cond_bad Optimize Temp Profile & Time Ensure Inert Atmosphere check_conditions->cond_bad Suboptimal check_hcl Investigate HCl Byproduct Effects hcl_bad Add Acid Scavenger (e.g., Pyridine, Propylene Oxide) check_hcl->hcl_bad Precipitation or Opacity Observed end_node Achieve Target Molecular Weight check_hcl->end_node No Issues stoich_ok->check_purity purity_ok->check_conditions cond_ok->check_hcl stoich_bad->end_node purity_bad->end_node cond_bad->end_node hcl_bad->end_node G cluster_prep 1. Preparation cluster_reaction 2. Polymerization cluster_workup 3. Isolation & Purification cluster_char 4. Characterization prep1 Purify & Dry Monomers (this compound, Diacyl Chloride) prep2 Dry Solvent (NMP/DMAc) & Glassware prep1->prep2 rxn1 Set up Reactor under Inert Atmosphere (N2) prep2->rxn1 rxn2 Dissolve Diamine & LiCl in Solvent rxn1->rxn2 rxn3 Cool Solution (e.g., 0-5 °C) rxn2->rxn3 rxn4 Add Diacyl Chloride Slowly with Vigorous Stirring rxn3->rxn4 rxn5 Allow to React at Low Temp, then Warm to Room Temp rxn4->rxn5 workup1 Precipitate Polymer Solution into Methanol rxn5->workup1 workup2 Collect Fibrous Polymer by Filtration workup1->workup2 workup3 Wash Thoroughly with Methanol and Water workup2->workup3 workup4 Dry Polymer under Vacuum (e.g., 80-100 °C) workup3->workup4 char1 Measure Inherent Viscosity workup4->char1 char2 Characterize Structure (FTIR, NMR) workup4->char2

References

troubleshooting low molecular weight in polyamides from 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polyamides from 4,4'-Diaminobenzanilide

This guide provides troubleshooting assistance for researchers encountering low molecular weight issues during the synthesis of aromatic polyamides from this compound.

Troubleshooting Guide & FAQs

This section addresses common questions and problems arising during the low-temperature solution polycondensation of this compound, typically with an aromatic diacid chloride like terephthaloyl chloride (TPC). The viscosity of the polymer solution is a direct indicator of its molecular weight; low viscosity suggests a problem with the polymerization.[1]

Q1: My final polymer has a very low inherent viscosity. What is the most likely cause?

A1: The most probable cause is a deviation from perfect monomer stoichiometry or the presence of impurities. Step-growth polymerization is exceptionally sensitive to the molar ratio of the reacting functional groups (the amine groups on this compound and the acyl chloride groups on the diacid chloride).[2][3] Even a 1% imbalance can drastically reduce the final molecular weight.[2] Impurities, especially those with a single functional group (monofunctional impurities), will act as chain terminators, capping the growing polymer chain and preventing high molecular weight achievement.[1]

Q2: I weighed my monomers carefully, but the molecular weight is still low. What else could disrupt the stoichiometry?

A2: Aside from weighing errors, stoichiometry can be disrupted by:

  • Moisture: Water in the solvent or on the glassware reacts with the highly sensitive acid chloride groups (e.g., terephthaloyl chloride), hydrolyzing them to carboxylic acids.[1] This consumes the acid chloride, creating an excess of amine groups and stopping chain growth.

  • Monomer Purity: One of your monomers may contain monofunctional or non-reactive impurities from its synthesis or degradation, which throws off the 1:1 ratio of reactive groups.

  • Side Reactions: High reaction temperatures can lead to side reactions that consume functional groups, leading to an imbalance.[1]

Q3: The polymerization mixture turned opaque and precipitated prematurely. Why did this happen?

A3: Premature precipitation is often due to the insolubility of the growing polymer chain in the reaction solvent.[4] As the molecular weight increases, the polymer may become less soluble and fall out of solution, physically preventing further chain growth. For aromatic polyamides, which are often rigid, this is a common issue. Using a solvent system like N-methyl-2-pyrrolidone (NMP) with dissolved salts such as calcium chloride (CaCl₂) or lithium chloride (LiCl) can help keep the polymer in solution by disrupting the strong intermolecular hydrogen bonds.[5][6]

Q4: How critical is the reaction temperature?

A4: Temperature control is crucial. Low-temperature solution polycondensation is typically performed between 0°C and room temperature.

  • Too Low: The reaction rate may be too slow to achieve high molecular weight in a reasonable time.

  • Too High: Can accelerate side reactions, cause degradation of monomers or the polymer, and potentially lead to poor solubility.[1] It is common to start the reaction at 0°C to control the initial exothermic addition of the diacid chloride and then allow it to slowly warm to room temperature.[1]

Q5: Can the order of monomer addition affect the outcome?

A5: Yes. Typically, the solid diacid chloride is added portion-wise or as a solution to the stirred solution of the diamine. This method helps maintain stoichiometric control throughout the reaction vessel and manages the heat generated from the exothermic reaction. Adding the diamine to the diacid chloride could create localized imbalances and lead to lower molecular weight oligomers.

Quantitative Data Summary

The final molecular weight of the polyamide is highly sensitive to several variables. The following table summarizes the expected impact of these parameters.

ParameterConditionEffect on Molecular Weight (Viscosity)Rationale
Monomer Stoichiometry Molar ratio of diamine to diacid chloride deviates from 1:1Significant Decrease An excess of one monomer limits the growth of the polymer chains.[3]
Moisture Content High moisture in solvent or reactantsSignificant Decrease Water hydrolyzes the reactive acid chloride groups, disrupting stoichiometry.[1]
Monomer Purity Presence of monofunctional impuritiesSignificant Decrease Impurities act as chain stoppers, preventing the formation of long polymer chains.[1]
Reaction Temperature Too highDecrease Can favor side reactions or polymer degradation.[1]
Reaction Time Too shortDecrease Step-growth polymerization requires sufficient time for chains to couple and build high molecular weight.[1]
Solvent System Poor polymer solubility (e.g., NMP without LiCl/CaCl₂)Decrease Premature precipitation of the polymer stops chain growth.[4][5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low molecular weight in your polyamide synthesis.

G start Low Molecular Weight / Low Inherent Viscosity Observed check_stoich 1. Review Stoichiometry start->check_stoich check_purity 2. Assess Monomer Purity start->check_purity check_moisture 3. Investigate Moisture Contamination start->check_moisture check_conditions 4. Verify Reaction Conditions start->check_conditions weighing Recalculate & re-weigh monomers. Ensure high-precision balance. check_stoich->weighing Imbalance Possible purify Purify monomers. (Recrystallization/Sublimation) Verify purity (NMR, EA). check_purity->purify Impurities Suspected dry_system Dry solvent and glassware thoroughly. Run reaction under inert gas (N2/Ar). check_moisture->dry_system Contamination Likely optimize_rxn Optimize temperature (start at 0°C). Increase reaction time. Ensure adequate stirring. check_conditions->optimize_rxn Conditions Suboptimal check_solubility Issue Persists? weighing->check_solubility purify->check_solubility dry_system->check_solubility optimize_rxn->check_solubility add_salt Add solubilizing salt (LiCl, CaCl2) to the solvent (e.g., 5% w/v in NMP). check_solubility->add_salt Yes, premature precipitation observed

Caption: Troubleshooting workflow for low molecular weight in polyamide synthesis.

Key Experimental Protocols

1. Protocol for Monomer Purification (this compound)

  • Objective: To remove impurities that could terminate polymerization.

  • Method: Recrystallization.

  • Procedure:

    • Dissolve the crude this compound in a minimum amount of hot ethanol (B145695) or an ethanol/water mixture.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum at 60-80°C for at least 12 hours before use.

2. Protocol for Low-Temperature Solution Polycondensation

  • Objective: To synthesize high molecular weight aromatic polyamide.

  • Materials:

    • Purified this compound (DABA)

    • Terephthaloyl chloride (TPC)

    • Anhydrous N-methyl-2-pyrrolidone (NMP)

    • Lithium Chloride (LiCl), dried

    • Nitrogen or Argon gas supply

  • Procedure:

    • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.

    • Add anhydrous NMP and dried LiCl (e.g., 5% w/v) to the flask. Stir until the LiCl is completely dissolved.

    • Add a precise amount of purified this compound to the solvent. Stir under a slow stream of inert gas until fully dissolved.

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Add a stoichiometric equivalent (1.00 molar ratio) of TPC to the stirred diamine solution in small portions over 30-60 minutes. Ensure the temperature does not rise above 5-10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Continue stirring for 12-24 hours. The solution should become highly viscous, indicating successful polymerization.[1]

    • Precipitate the polymer by slowly pouring the viscous solution into a non-solvent like methanol (B129727) or water in a blender.

    • Filter the fibrous polymer, wash it extensively with water and then methanol to remove solvent and salts, and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.

3. Protocol for Inherent Viscosity Measurement

  • Objective: To estimate the molecular weight of the synthesized polyamide.[7]

  • Principle: Inherent viscosity is a measure of a polymer's contribution to the viscosity of a solution and is related to its molecular size.[7][8]

  • Procedure (based on ASTM D2857/D4603 standards): [7]

    • Prepare a precise polymer solution, typically 0.5 g/dL (0.005 g/mL), in a suitable solvent (e.g., concentrated sulfuric acid or NMP with LiCl).[9]

    • Use a calibrated glass capillary viscometer (e.g., an Ubbelohde type) in a constant temperature water bath (e.g., 25°C or 30°C).[9]

    • Measure the flow time of the pure solvent (t₀).

    • Measure the flow time of the polymer solution (t).

    • Calculate the relative viscosity (η_rel) = t / t₀.

    • Calculate the natural logarithm of the relative viscosity (ln(η_rel)).

    • Calculate the inherent viscosity (η_inh) = [ln(η_rel)] / C, where C is the concentration of the solution in g/dL.

    • Higher inherent viscosity values correlate with higher polymer molecular weight.

References

solvent effects on the purity of synthesized 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of 4,4'-Diaminobenzanilide, with a specific focus on the impact of solvents on product purity. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Q1: What is the primary cause of low purity in the synthesized this compound?

Low purity in the final product often stems from incomplete reactions or the presence of residual starting materials, byproducts, or solvents. The choice of solvent plays a critical role in both the reaction and purification stages. For instance, in the common synthesis route involving the reduction of 4,4'-dinitrobenzanilide (B1617148), residual nitro compounds can be a significant impurity.

Q2: My final product is off-white or yellowish. What causes this discoloration and how can it be resolved?

A yellowish or brownish tint in the final product typically indicates the presence of colored impurities, which could be unreacted 4,4'-dinitrobenzanilide or oxidation byproducts of the diamine.[1] To obtain a white crystalline powder, a purification step involving recrystallization with an appropriate solvent and treatment with activated carbon is recommended.[2][3] The activated carbon helps adsorb colored impurities.

Q3: I am experiencing low yields after the purification step. What solvent-related factors could be contributing to this?

Low yields during purification are often a consequence of the high solubility of this compound in the chosen recrystallization solvent at room temperature. It is crucial to select a solvent in which the product is highly soluble at elevated temperatures but has low solubility upon cooling. n-Butanol is a documented solvent for effective recrystallization.[2][3] Ensure that the cooling process is gradual to maximize crystal formation and that the volume of solvent used is optimized to prevent excessive loss of the product in the filtrate.

Q4: After drying, I suspect there is residual solvent in my product. How can I confirm this and remove it?

Residual solvents can be detected using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. To remove residual solvent, drying the product under a vacuum at an elevated temperature is effective. The specific temperature should be chosen based on the boiling point of the solvent and the thermal stability of this compound.

Experimental Protocols

Synthesis of this compound via Hydrogenation

This protocol is based on the reduction of 4,4'-dinitrobenzanilide.

1. Materials:

  • 4,4'-dinitrobenzanilide

  • N,N'-dimethylformamide (DMF)

  • Palladium on activated charcoal (Pd/C) catalyst

  • Hydrogen gas

  • n-Butanol

  • Activated carbon

2. Reaction Procedure:

  • In an autoclave, combine 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N'-dimethylformamide, and 0.8 g of 3 wt% palladium-carbon catalyst.[2][3]

  • Pressurize the autoclave with hydrogen gas to 0.8 ± 0.1 MPa.[2][3]

  • Heat the mixture to 100 ± 1 °C and maintain with stirring until the reaction is complete.[2][3]

  • After the reaction, cool the mixture and filter to remove the catalyst.[2][3]

  • Evaporate the solvent from the filtrate under vacuum to obtain crude this compound.[2][3]

3. Purification by Recrystallization:

  • Transfer the crude this compound to an autoclave with 100 g of n-butanol and 0.96 g of activated carbon.[2][3]

  • Purge the autoclave with nitrogen gas three times and maintain a positive pressure.[2][3]

  • Heat the mixture to 135 ± 1 °C and stir for 20 minutes.[2][3]

  • Filter the hot solution under nitrogen protection to remove the activated carbon.[2][3]

  • Cool the filtrate to 25 ± 1 °C to allow for crystallization.[2][3]

  • Collect the white crystalline powder by filtration and dry thoroughly.[2][3]

Data on Solvent Effects on Purity

Solvent System (Reaction)Solvent System (Purification)CatalystYieldPurity (by HPLC)Reference
N,N'-dimethylformamiden-ButanolPalladium on activated charcoal96.1%99.7%[2][3]
Dry ethyl alcoholNot specifiedCarbon black92%Not specified[4]
Dry ethyl alcoholNot specifiedGraphite86.4%Not specified[4]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: 4,4'-dinitrobenzanilide reaction Hydrogenation Reaction Solvent: DMF Catalyst: Pd/C Temp: 100°C, Pressure: 0.8 MPa start->reaction filtration1 Filtration (Remove Catalyst) reaction->filtration1 evaporation Solvent Evaporation (Vacuum) filtration1->evaporation crude_product Crude this compound evaporation->crude_product recrystallization Recrystallization Solvent: n-Butanol Adsorbent: Activated Carbon Temp: 135°C crude_product->recrystallization filtration2 Hot Filtration (Remove Activated Carbon) recrystallization->filtration2 cooling Cooling & Crystallization (Cool to 25°C) filtration2->cooling filtration3 Filtration & Drying cooling->filtration3 final_product Pure this compound filtration3->final_product

Caption: Workflow for the synthesis and purification of this compound.

purity_factors Factors Affecting Purity of this compound cluster_reaction Reaction Conditions cluster_purification Purification Process purity Final Product Purity reaction_solvent Reaction Solvent (e.g., DMF) completeness Reaction Completeness reaction_solvent->completeness influences completeness->purity determines level of starting material impurity catalyst Catalyst Efficiency catalyst->completeness purification_solvent Recrystallization Solvent (e.g., n-Butanol) solubility Differential Solubility purification_solvent->solubility solubility->purity enables separation adsorbent Use of Adsorbent (Activated Carbon) adsorbent->purity removes colored impurities cooling_rate Cooling Rate cooling_rate->purity affects crystal size and inclusion of impurities impurities Potential Impurities - Unreacted Starting Material - Byproducts - Residual Solvents impurities->purity

Caption: Logical relationships influencing the purity of synthesized this compound.

Frequently Asked Questions (FAQs)

Q5: What are the primary applications of high-purity this compound?

High-purity this compound is utilized as an intermediate in the synthesis of various products, including dyes, pigments, and certain pharmaceuticals and agrochemicals.[2] It is also a building block for high-performance polymers like polyamides and polyimides.[1]

Q6: What are the common starting materials for the synthesis of this compound?

A common precursor for the synthesis is 4,4'-dinitrobenzanilide, which is subsequently reduced to form the desired product.[4][5] Another reported method involves the condensation of 4-nitrobenzoyl chloride with 4-nitroaniline, followed by reduction.[5]

Q7: Which analytical techniques are suitable for determining the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying the purity of this compound and detecting impurities.[2][3] Other techniques such as Thin Layer Chromatography (TLC) can be used for monitoring the progress of the reaction.[4]

References

Technical Support Center: Managing Exotherms in the Diazotization of 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing the exothermic nature of the bis-diazotization of 4,4'-diaminobenzanilide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this critical synthetic step.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the diazotization of this compound, with a focus on managing the reaction exotherm.

Problem Possible Cause(s) Recommended Solution(s)
Rapid Temperature Increase (Exotherm) 1. Too rapid addition of sodium nitrite (B80452) solution: This is a primary cause of localized heating and potential for a runaway reaction. 2. Inadequate cooling: The cooling bath may not have sufficient capacity or surface area to remove the heat generated by the reaction. 3. High concentration of reactants: More concentrated solutions will generate heat more rapidly in a smaller volume.1. Add the sodium nitrite solution slowly and dropwise, ensuring the temperature does not exceed the recommended range (0-5 °C). Use a pressure-equalizing dropping funnel for better control. 2. Ensure the reaction vessel is adequately submerged in a well-stirred ice-salt bath. Monitor the bath temperature closely. For larger scale reactions, consider using a cryostat for more precise temperature control. 3. Use appropriate concentrations of reactants as specified in the protocol.
Low Yield of Bis-Diazonium Salt 1. Decomposition of the diazonium salt: This can be caused by temperatures exceeding the stable range (above 5 °C). 2. Incomplete diazotization: Insufficient nitrous acid or reaction time can lead to unreacted starting material. 3. Side reactions: Self-coupling of the diazonium salt with unreacted this compound can occur if the amine is not fully protonated.1. Strictly maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite and for a period afterward. 2. Ensure a slight excess of sodium nitrite is used and test for its presence using starch-iodide paper. Allow for sufficient reaction time with efficient stirring. 3. Ensure a sufficient excess of strong mineral acid (e.g., hydrochloric acid) is used to fully dissolve and protonate the diamine.
Formation of Dark-Colored Byproducts or Tar 1. Decomposition of the diazonium salt: Higher temperatures can lead to the formation of phenolic impurities and other degradation products. 2. Azo coupling side reactions: The newly formed diazonium salt can react with unreacted amine to form colored azo compounds.1. Maintain rigorous temperature control (0-5 °C). 2. Ensure a strongly acidic environment to keep the concentration of free amine low. The slow addition of nitrite also minimizes the simultaneous presence of high concentrations of diazonium salt and unreacted amine.
Precipitation of Starting Material 1. Poor solubility of this compound or its salt: This can be an issue in the acidic medium, leading to a heterogeneous reaction mixture and incomplete diazotization.1. Ensure vigorous stirring to maintain a fine suspension. The use of a sufficient excess of acid can aid in dissolving the amine as its hydrochloride salt. In some cases for sparingly soluble amines, precipitating the amine from a solution or melt into the reaction mixture can create a finer, more reactive suspension.[1]
Gas Evolution (Other than expected N₂ upon decomposition) 1. Decomposition of nitrous acid: Excess nitrous acid can decompose, especially if the temperature rises, to form nitrogen oxides.1. Maintain the recommended temperature and avoid a large excess of sodium nitrite. The generated bis-diazonium salt solution should be used promptly.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the diazotization of this compound?

A1: The diazotization reaction is highly exothermic, and the resulting bis-diazonium salt is thermally unstable. Temperatures above 5 °C can lead to rapid decomposition of the diazonium salt, which not only reduces the yield of the desired product but can also lead to a runaway reaction with the vigorous evolution of nitrogen gas, posing a significant safety hazard.

Q2: What is the expected heat of reaction for the bis-diazotization of this compound?

Q3: How can I be sure the bis-diazotization is complete?

A3: A common method to check for the completion of the reaction is to test for the presence of a slight excess of nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper; a blue-black color indicates the presence of nitrous acid. The disappearance of the solid starting material is also an indicator, though the reaction mixture may remain a suspension.

Q4: Is it safe to isolate the bis-diazonium salt of this compound?

A4: It is strongly advised not to isolate diazonium salts in their solid, dry form as they can be explosive and sensitive to shock, friction, and heat. For synthetic purposes, the bis-diazonium salt of this compound should be generated in situ and used immediately in the subsequent coupling reaction.

Q5: What are the key safety precautions for this reaction?

A5: The key safety precautions include:

  • Performing the reaction in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strictly maintaining the reaction temperature between 0-5 °C using an efficient cooling bath.

  • Adding the sodium nitrite solution slowly and in a controlled manner.

  • Never isolating the diazonium salt in a dry state.

  • Having a quenching agent, such as sulfamic acid, on hand to destroy any excess nitrous acid at the end of the reaction.

Quantitative Data

The following table summarizes key quantitative parameters for the bis-diazotization of this compound.

Parameter Value Significance
Recommended Temperature Range 0-5 °CEssential for the stability of the bis-diazonium salt and to prevent a runaway reaction.
Approximate Enthalpy of Diazotization (per amino group) -65 to -150 kJ/molIndicates a highly exothermic reaction requiring efficient heat removal. The total heat for the bis-diazotization will be approximately double this value.
Stoichiometry of Sodium Nitrite ~2.05 equivalentsA slight excess is used to ensure complete diazotization of both amino groups.
Concentration of Hydrochloric Acid Sufficient excess (e.g., ~5.4 equivalents)Ensures complete protonation of the diamine to facilitate dissolution and prevent side reactions.[2]

Experimental Protocol

The following is a detailed methodology for the bis-diazotization of this compound, adapted from established literature procedures.[2]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (35%)

  • Sodium Nitrite (98%)

  • Water

  • Ice

Procedure:

  • Prepare a suspension of 11.5 g (0.05 mol) of this compound in 70 mL of water in a reaction vessel equipped with a mechanical stirrer and a thermometer.

  • To this suspension, add 26 mL (0.27 mol) of 35% hydrochloric acid.

  • Cool the mixture to 0 °C in an ice-salt bath with continuous stirring. Add approximately 50 g of ice directly to the mixture to aid cooling.

  • In a separate beaker, prepare a solution of 7.2 g (0.102 mol) of 98% sodium nitrite in 30 mL of water and cool it.

  • Slowly add the sodium nitrite solution dropwise to the suspension of the diamine hydrochloride over a period of 30 minutes, ensuring the temperature of the reaction mixture is maintained between 0-2 °C.

  • After the addition is complete, continue to stir the resulting solution at 0-2 °C for 1 hour to ensure the bis-diazotization is complete. A clear, yellow-brown solution of the bis-diazonium salt should be obtained.

  • The resulting solution should be used immediately for the subsequent coupling reaction.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exotherms in Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_corrective Corrective Actions cluster_outcome Outcome start Start: Prepare Reactants dissolve Suspend/Dissolve Diamine in Acid start->dissolve cool Cool Reaction Vessel to 0-5°C add_nitrite Slow, Dropwise Addition of NaNO₂ cool->add_nitrite dissolve->cool monitor_temp Continuously Monitor Temperature add_nitrite->monitor_temp Exothermic Process monitor_reaction Monitor Reaction Progress (Starch-Iodide Test) add_nitrite->monitor_reaction temp_rise Temperature Rises > 5°C? monitor_temp->temp_rise no_excess_nitrite Incomplete Reaction? monitor_reaction->no_excess_nitrite temp_rise->monitor_reaction NO slow_addition Slow/Pause Nitrite Addition temp_rise->slow_addition YES enhance_cooling Enhance Cooling temp_rise->enhance_cooling YES failure Failure: Decomposition/Side Products temp_rise->failure If uncontrolled continue_stir Continue Stirring Post-Addition no_excess_nitrite->continue_stir YES success Successful Diazotization: Use Immediately no_excess_nitrite->success NO slow_addition->add_nitrite enhance_cooling->add_nitrite continue_stir->monitor_reaction

References

impact of 4,4'-Diaminobenzanilide purity on final polymer properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,4'-Diaminobenzanilide (DABA). This resource is designed for researchers, scientists, and professionals in polymer chemistry and drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of high-performance polymers using DABA, with a specific focus on the impact of monomer purity.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular weight of my aramid polymer lower than expected?

A1: A lower-than-expected molecular weight is a common issue directly linked to the purity of the this compound (DABA) monomer.[1][2][3] Several factors, primarily stemming from impurities, can cause this:

  • Chain Termination: Monofunctional impurities (impurities with only one reactive amine group) can cap the growing polymer chains, preventing them from reaching the desired length.

  • Stoichiometric Imbalance: Impurities effectively alter the precise 1:1 molar ratio required between the diamine (DABA) and the diacid chloride monomers for high-molecular-weight step-growth polymerization.[4] Even a slight imbalance can significantly limit the degree of polymerization.[4]

  • Side Reactions: Reactive impurities can initiate side reactions that consume the functional groups of the monomers, preventing them from participating in the main polymerization process.

Q2: My final polymer films are brittle and show poor mechanical performance. Could this be related to DABA purity?

A2: Absolutely. The mechanical properties of a polymer, such as tensile strength and modulus, are strongly dependent on its molecular weight and structural integrity.[3][5] Low-purity DABA leads to shorter polymer chains (lower molecular weight), which results in fewer chain entanglements and weaker intermolecular forces (like hydrogen bonding in aramids). This directly translates to reduced tensile strength, lower modulus, and increased brittleness.[6][7]

Q3: I've noticed a yellow or brownish discoloration in my final polymer. What is the cause?

A3: Discoloration is often caused by impurities in the DABA monomer that oxidize or undergo side reactions at the high temperatures used during polymerization or subsequent processing. Aromatic amines are susceptible to oxidation, and even trace amounts of metallic impurities can catalyze these degradation reactions, leading to the formation of colored byproducts that become trapped in the polymer matrix.

Q4: How can I determine the purity of my this compound?

A4: Several analytical techniques are used to assess the purity of DABA.[] The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the main component and detecting organic impurities with high precision.[][9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine purity by analyzing the melting point depression of the sample. Pure crystalline solids have a sharp, well-defined melting point, while impurities broaden the melting range and lower the peak temperature.[]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities.[]

  • Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques are excellent for structural confirmation and identifying functional group impurities.[]

Q5: Can I purify my DABA monomer in the lab if I suspect it's impure?

A5: Yes, crude DABA can be purified to achieve the high purity required for polymerization. A common and effective method is recrystallization. This involves dissolving the crude DABA in a suitable hot solvent (such as n-butanol or an ethanol/water mixture) and then allowing it to cool slowly.[9] The pure DABA will crystallize out, leaving the majority of the impurities dissolved in the solvent. The process may need to be repeated to achieve the desired "electronic grade" purity (>99.5%).[9]

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve common problems encountered during polymerization.

Diagram: Troubleshooting Workflow for Polymerization Issues

TroubleshootingWorkflow start Problem: Unexpected Polymer Properties (Low MW, Poor Mechanical/Thermal Performance) check_purity 1. Assess Monomer Purity start->check_purity purity_ok Purity > 99.5%? check_purity->purity_ok purify Action: Purify DABA (e.g., Recrystallization) purity_ok->purify No check_stoichiometry 2. Verify Stoichiometry purity_ok->check_stoichiometry Yes re_analyze Re-analyze Purity (HPLC, DSC) purify->re_analyze re_analyze->check_purity stoich_ok Accurate 1:1 Molar Ratio? check_stoichiometry->stoich_ok adjust_stoich Action: Recalculate & Re-weigh Monomers Carefully stoich_ok->adjust_stoich No check_conditions 3. Review Reaction Conditions stoich_ok->check_conditions Yes adjust_stoich->check_stoichiometry conditions_ok Conditions Optimal? (Temp, Time, Inert Atmosphere) check_conditions->conditions_ok adjust_conditions Action: Optimize Reaction Parameters & Ensure Dryness conditions_ok->adjust_conditions No end_success Problem Resolved: Achieved Target Polymer Properties conditions_ok->end_success Yes adjust_conditions->check_conditions

Caption: A step-by-step guide to troubleshooting common polymerization problems.

Impact of DABA Purity on Polymer Properties

The purity of this compound is a critical parameter that directly influences the final properties of the resulting polymer. Impurities can act as chain terminators or create defects, leading to a significant decline in performance.

Diagram: Role of Impurities in Aramid Polymerization

PolymerizationImpurities cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products DABA DABA Monomer (H₂N-Ar-CO-NH-Ar-NH₂) Polymerization Step-Growth Polycondensation DABA->Polymerization Diacid Diacid Chloride (ClOC-Ar'-COCl) Diacid->Polymerization Impurity Monofunctional Impurity (e.g., R-NH₂) Impurity->Polymerization HighMW Desired High MW Polymer Chain -[NH-Ar-CO-NH-Ar-NH-CO-Ar'-CO]n- Polymerization->HighMW Ideal (Pure DABA) LowMW Chain-Terminated Polymer -[...]-CO-Ar'-CO-NH-R Polymerization->LowMW Impurity Present PurityPropertyRelationship cluster_intermediate Intermediate Effects cluster_final Final Polymer Properties Purity DABA Purity MW Higher Molecular Weight Purity->MW Defects Fewer Chain Defects Purity->Defects Stoich Improved Stoichiometric Balance Purity->Stoich Mechanical Improved Mechanical Strength (Tensile, Modulus) MW->Mechanical Thermal Enhanced Thermal Stability (Higher Tg, Td) MW->Thermal Defects->Mechanical Optical Better Optical Clarity (Less Discoloration) Defects->Optical Stoich->MW

References

Validation & Comparative

A Comparative Guide to Purity Validation of 4,4'-Diaminobenzanilide: HPLC-UV and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount for the integrity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the validation of 4,4'-Diaminobenzanilide purity against alternative analytical techniques. Supported by detailed experimental protocols and comparative data, this document serves as a practical resource for selecting the most appropriate method for specific analytical needs.

Introduction to this compound and Purity Analysis

This compound is a chemical intermediate used in the synthesis of dyes, high-performance polymers, and potential pharmaceutical candidates.[1][2] The presence of impurities, which can arise from starting materials, by-products of the synthesis, or degradation products, can significantly impact the material's properties and safety profile. Therefore, robust and validated analytical methods are crucial for accurately determining its purity.

Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with UV detection is a widely used technique for the purity assessment of non-volatile and thermally stable compounds like this compound.[3] Its high resolving power, sensitivity, and robustness make it an ideal choice for separating the main compound from structurally similar impurities.[4][5]

Experimental Protocol: HPLC-UV Method Validation

This protocol outlines the steps for validating an HPLC-UV method for determining the purity of this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH 3.0, adjusted with phosphoric acid) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of buffer and acetonitrile.[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare a solution of the this compound sample to be tested in the mobile phase at a concentration of approximately 100 µg/mL.

3. Validation Parameters:

  • Specificity: Analyze the blank (mobile phase), a placebo solution (if applicable), and a spiked sample containing this compound and its potential impurities (e.g., 4-nitroaniline, 4-aminobenzoic acid). The peak for this compound should be well-resolved from any other peaks.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C) to assess the method's reliability under minor variations.

Diagram of the HPLC-UV Validation Workflow:

Figure 1: HPLC-UV Validation Workflow for this compound Purity cluster_prep Preparation cluster_validation Method Validation cluster_analysis Data Analysis & Reporting prep_solutions Prepare Standard and Sample Solutions prep_system Equilibrate HPLC System prep_solutions->prep_system data_acquisition Acquire Chromatographic Data prep_system->data_acquisition specificity Specificity data_processing Process Data and Calculate Results specificity->data_processing linearity Linearity linearity->data_processing accuracy Accuracy accuracy->data_processing precision Precision precision->data_processing lod_loq LOD & LOQ lod_loq->data_processing robustness Robustness robustness->data_processing data_acquisition->specificity data_acquisition->linearity data_acquisition->accuracy data_acquisition->precision data_acquisition->lod_loq data_acquisition->robustness validation_report Generate Validation Report data_processing->validation_report

Caption: Workflow for the validation of an HPLC-UV method.

Alternative Analytical Methods

While HPLC-UV is a robust method, other techniques can be employed for the purity analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For non-volatile compounds like this compound, a derivatization step is typically required to increase volatility.

Experimental Protocol: GC-MS Method

  • Derivatization: React the this compound sample with a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a more volatile silyl (B83357) derivative.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 50-500 m/z

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. It offers high separation efficiency and requires minimal sample and solvent volumes.

Experimental Protocol: Capillary Electrophoresis Method

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 2.5. At this low pH, the amino groups of this compound will be protonated, allowing it to be analyzed as a cation.[7]

  • Separation Voltage: 20 kV

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

  • Detection: UV detection at 214 nm

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural information, sensitivity, and sample throughput.

Table 1: Comparison of Performance Characteristics for Purity Analysis of this compound

ParameterHPLC-UVGC-MS (with derivatization)Capillary Electrophoresis (CE-UV)
Principle Partition chromatography based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on electrophoretic mobility
Linearity (R²) > 0.999> 0.995> 0.998
LOD ~0.1 µg/mL~0.01 µg/mL~0.5 µg/mL
LOQ ~0.3 µg/mL~0.05 µg/mL~1.5 µg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (Recovery %) 98-102%95-105%97-103%
Specificity Good to ExcellentExcellent (mass spectral confirmation)Good
Sample Throughput ModerateLow to Moderate (due to derivatization)High
Advantages Robust, reproducible, widely availableHigh sensitivity and specificity, structural information from mass spectraHigh efficiency, low sample/solvent consumption, fast analysis
Disadvantages Lower sensitivity than MS-based methodsDerivatization step can be complex and time-consumingLower sensitivity than GC-MS, potential for matrix effects

Diagram of Method Comparison:

Figure 2: Comparison of Analytical Methods for this compound Purity cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV Sensitivity Sensitivity HPLC->Sensitivity Good Specificity Specificity HPLC->Specificity Good Precision Precision HPLC->Precision Excellent Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Moderate GCMS GC-MS GCMS->Sensitivity Excellent GCMS->Specificity Excellent GCMS->Precision Good GCMS->Throughput Low GCMS->Cost High CE Capillary Electrophoresis CE->Sensitivity Moderate CE->Specificity Good CE->Precision Good CE->Throughput High CE->Cost Low

References

A Comparative Analysis of 4,4'-Diaminobenzanilide and Benzidine in Azo Dye Synthesis: Performance, Safety, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chemical intermediates is a critical decision, balancing performance with safety and regulatory compliance. This guide provides a comprehensive comparison of 4,4'-Diaminobenzanilide and benzidine (B372746), two diamines historically used in the synthesis of azo dyes. Through an examination of their performance in dye synthesis, detailed experimental protocols, and a stark contrast of their toxicological profiles, this document underscores the viability of this compound as a safer, effective alternative to the carcinogenic benzidine.

The use of benzidine in the synthesis of azo dyes has been largely curtailed due to its classification as a known human carcinogen.[1][2][3] Dyes derived from benzidine can be metabolized in the human body back to benzidine, posing a significant health risk.[2][4] This has necessitated the search for safer alternatives that do not compromise the performance of the resulting dyes. This compound has emerged as a promising substitute, demonstrating comparable and, in some cases, superior properties in dye applications without the associated carcinogenic hazards.[5][6]

Performance Comparison: A Focus on Direct Dyes

To illustrate the comparative performance of these two diamines, we will focus on the synthesis of a disazo direct dye, with a direct comparison to its benzidine-based analog, C.I. Direct Yellow 1.

Data Presentation
Performance MetricDye from this compoundDye from Benzidine (C.I. Direct Yellow 1)Reference
Light Fastness GoodGood[5]
Wash Fastness Better than Benzidine analogStandard[5]
Acid Perspiration Fastness Better than Benzidine analogStandard[5]
Alkaline Perspiration Fastness GoodGood[5]
Yield HighHigh[7][8]
Purity High purity achievableTechnical grade often contains impurities[3][9]
Toxicity Non-carcinogenic intermediateKnown human carcinogen[1][6]

Experimental Protocols

The synthesis of azo dyes from both this compound and benzidine follows a similar two-step process: bis-diazotization of the diamine followed by a coupling reaction with a suitable coupling component.

Synthesis of a Disazo Direct Dye from this compound

This protocol is a representative example for the synthesis of a symmetrical disazo direct dye.

Step 1: Bis-diazotization of this compound

  • Suspend this compound in dilute hydrochloric acid.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite (B80452) dropwise while maintaining the temperature below 5°C.

  • Stir the mixture for 1-2 hours at 0-5°C to ensure complete formation of the bis-diazonium salt. The completion of the reaction can be tested with starch-iodide paper.

Step 2: Coupling Reaction

  • Dissolve the coupling component (e.g., 2 moles of a naphthol derivative) in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide).

  • Cool the solution of the coupling component to 0-5°C.

  • Slowly add the cold bis-diazonium salt solution from Step 1 to the coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5°C and the alkaline pH during the addition.

  • Continue stirring for several hours until the coupling reaction is complete.

  • The dye precipitates out of the solution and can be isolated by filtration, washed with a salt solution, and dried.

Synthesis of a Disazo Direct Dye from Benzidine

This protocol is a representative example for the synthesis of a symmetrical disazo direct dye using benzidine. Note: Benzidine is a known carcinogen and should be handled with extreme caution in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Step 1: Tetrazotization of Benzidine

  • Prepare a suspension of benzidine in dilute hydrochloric acid.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a solution of sodium nitrite while keeping the temperature below 5°C.

  • Stir the reaction mixture for approximately 30-60 minutes at 0-5°C to form the tetraazonium salt.

Step 2: Coupling Reaction

  • Dissolve the coupling component (e.g., 2 moles of a sulfonic acid derivative of naphthol) in an alkaline solution (e.g., sodium carbonate).

  • Cool the solution of the coupling component to 0-5°C.

  • Gradually add the cold tetraazonium salt solution to the solution of the coupling component with constant stirring.

  • Control the pH of the reaction mixture, keeping it alkaline to facilitate the coupling reaction.

  • After the addition is complete, continue to stir the mixture for a few hours to ensure the completion of the reaction.

  • The resulting dye is then salted out, filtered, washed, and dried.

Mandatory Visualizations

To further elucidate the processes and relationships discussed, the following diagrams are provided.

DyeSynthesisWorkflow cluster_diazotization Step 1: Bis-Diazotization cluster_coupling Step 2: Coupling Reaction Diamine Diamine (this compound or Benzidine) HCl_NaNO2 HCl, NaNO2 (0-5°C) Diamine->HCl_NaNO2 Reacts with BisDiazonium Bis-Diazonium Salt HCl_NaNO2->BisDiazonium Forms AzoDye Azo Dye BisDiazonium->AzoDye Couples with CouplingComponent Coupling Component (e.g., Naphthol derivative) Alkaline Alkaline Solution (e.g., Na2CO3) CouplingComponent->Alkaline Dissolved in Alkaline->AzoDye

Figure 1: General workflow for the synthesis of azo dyes.

ToxicityComparison Benzidine Benzidine Benzidine_Toxicity Known Human Carcinogen Metabolized to Benzidine in vivo Benzidine->Benzidine_Toxicity Toxicity Profile Benzidine_Dye Benzidine-based Dyes Benzidine->Benzidine_Dye Used in DAB This compound DAB_Toxicity Non-Carcinogenic Safer Alternative DAB->DAB_Toxicity Toxicity Profile DAB_Dye This compound-based Dyes DAB->DAB_Dye Used in Benzidine_Dye->Benzidine_Toxicity Pose Health Risks DAB_Dye->DAB_Toxicity Offer Safer Products

Figure 2: Toxicity comparison of Benzidine and this compound.

Conclusion

The evidence strongly supports the use of this compound as a viable and, critically, safer alternative to benzidine in the synthesis of azo dyes. While benzidine-based dyes have a long history of use, their carcinogenic nature presents an unacceptable risk in modern chemical and pharmaceutical industries.[1][2][3] In contrast, this compound offers a pathway to high-performance dyes with comparable or even enhanced fastness properties, without the associated health hazards.[5] For researchers and developers committed to safety and sustainability, the choice is clear. The adoption of safer alternatives like this compound is not only a matter of regulatory compliance but also a testament to responsible scientific practice.

References

Safer Shades: A Comparative Guide to Dyes from 4,4'-Diaminobenzanilide and Other Non-Carcinogenic Diamines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for high-performance, non-carcinogenic compounds is paramount. In the realm of azo dyes, the replacement of carcinogenic diamines like benzidine (B372746) with safer alternatives is a critical area of development. This guide provides an objective comparison of the performance of dyes derived from the non-carcinogenic diamine 4,4'-Diaminobenzanilide versus those from other non-carcinogenic alternatives, supported by experimental data.

Historically, benzidine was a cornerstone in the synthesis of direct dyes due to the desirable properties it imparted. However, its classification as a human carcinogen necessitated a shift towards safer alternatives.[1][2] Among the promising substitutes are this compound and 4,4'-diaminodiphenylamine-2'-sulphonic acid, which are not known to be carcinogenic.[3][4] Studies have shown that dyes synthesized from these alternatives can exhibit comparable and sometimes superior performance to their hazardous benzidine-based counterparts.[3]

Performance Comparison of Direct Dyes

The efficacy of a dye is primarily evaluated based on its coloristic properties and its fastness to various environmental factors. The following tables summarize the performance data of dyes synthesized from this compound and 4,4'-diaminodiphenylamine-2'-sulphonic acid, using a conventional benzidine-based dye as a benchmark.

Table 1: Fastness Properties of a Disazo Direct Dye from this compound vs. Benzidine

PropertyDye from this compound (Analogue of C.I. Direct Yellow 1)C.I. Direct Yellow 1 (Benzidine-based)
Light Fastness 33
Wash Fastness (Staining on Cotton) 4-54
Wash Fastness (Staining on Viscose) 43-4
Water Fastness (Staining on Cotton) 4-54
Water Fastness (Staining on Viscose) 43-4
Acid Perspiration Fastness (Staining on Cotton) 54-5
Acid Perspiration Fastness (Staining on Viscose) 4-54
Alkaline Perspiration Fastness (Staining on Cotton) 4-54-5
Alkaline Perspiration Fastness (Staining on Viscose) 44
Rubbing Fastness (Dry) 4-54-5
Rubbing Fastness (Wet) 33
Dye Uptake on Cotton (%) 50Not specified

Source: Data compiled from Simu et al. Fastness is rated on a scale of 1 (poor) to 5 (excellent).

Table 2: Fastness Properties of Direct Dyes from 4,4'-diaminodiphenylamine-2'-sulphonic acid

Dye ShadeLight FastnessWash FastnessPerspiration Fastness
Yellow 44-54
Mustard 3-444
Blue 343-4
Purple 3-44-54
Greenish Black 454-5

Source: Data compiled from Gillani et al.[3] Fastness is rated on a scale of 1 (poor) to 5 (excellent).

The data indicates that dyes from this compound exhibit good to excellent fastness properties, often matching or exceeding those of the benzidine-based analogue. Similarly, dyes from 4,4'-diaminodiphenylamine-2'-sulphonic acid also demonstrate moderate to excellent fastness properties across a range of shades.[3]

Understanding the Toxicological Advantage

The primary driver for replacing benzidine is its carcinogenicity, which stems from its metabolic activation in the body.[5][6] In contrast, this compound is considered a non-carcinogenic precursor.[4] The metabolic fate of these compounds is the key differentiator in their toxicological profiles.

Carcinogenicity_Pathway cluster_Benzidine Carcinogenic Pathway of Benzidine cluster_DAB Safer Profile of this compound Benzidine Benzidine Metabolic_Activation Metabolic Activation (e.g., by Peroxidases, Cytochrome P450) Benzidine->Metabolic_Activation Reactive_Intermediates Reactive Electrophilic Intermediates Metabolic_Activation->Reactive_Intermediates DNA_Adducts DNA Adducts Reactive_Intermediates->DNA_Adducts Covalent binding to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer DAB This compound No_Activation No Metabolic Activation to Carcinogenic Intermediates DAB->No_Activation Excretion Metabolism and Excretion No_Activation->Excretion

Caption: Metabolic pathways of benzidine versus this compound.

Experimental Protocols

The synthesis and evaluation of these dyes follow established laboratory procedures. Below are generalized methodologies based on the cited literature.

Synthesis of Disazo Direct Dyes from this compound

The synthesis of symmetrical disazo direct dyes from this compound typically involves a two-step process: bis-diazotization followed by coupling.

Dye_Synthesis_Workflow cluster_synthesis Dye Synthesis Workflow Start This compound Diazotization Bis-diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Tetrazonium_Salt Tetrazonium Salt Intermediate Diazotization->Tetrazonium_Salt Coupling Coupling Reaction (with coupling component, e.g., Salicylic (B10762653) Acid) Tetrazonium_Salt->Coupling Dye_Product Disazo Dye Product Coupling->Dye_Product Purification Purification (e.g., Filtration, Washing) Dye_Product->Purification Characterization Characterization (TLC, VIS, MS) Purification->Characterization

Caption: General workflow for the synthesis of disazo dyes.

1. Bis-diazotization of this compound:

  • This compound is dissolved in an aqueous solution of hydrochloric acid.

  • The solution is cooled to 0-5°C in an ice bath.

  • An aqueous solution of sodium nitrite (B80452) is added dropwise while maintaining the low temperature to form the tetrazonium salt. The completion of the reaction is monitored using starch-iodide paper.

2. Coupling Reaction:

  • The chosen coupling component (e.g., salicylic acid) is dissolved in an alkaline solution (e.g., sodium hydroxide (B78521) or sodium carbonate).

  • The solution is cooled to 0-5°C.

  • The cold tetrazonium salt solution is slowly added to the coupling component solution with constant stirring.

  • The pH of the reaction mixture is maintained at the optimal level for the specific coupling component (e.g., pH 8.5-9 for salicylic acid).[4]

  • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • The resulting dye is precipitated, filtered, washed, and dried.

Evaluation of Dye Performance

1. Dye Application:

  • Dyeing is typically performed on cotton, wool, or silk fibers in a dye bath containing the synthesized dye, sodium chloride or sodium sulfate (B86663) (as an exhausting agent), and sodium carbonate (to maintain alkaline pH).

  • The temperature of the dye bath is gradually raised to near boiling and maintained for a specific duration (e.g., 60-80 minutes).[3]

  • After dyeing, the fabric is rinsed with water and dried.

2. Fastness Testing:

  • Light Fastness: Dyed fabric samples are exposed to a standardized artificial light source (e.g., a xenon arc lamp) for a specified period, and the degree of fading is assessed by comparing with a standard grey scale.

  • Wash Fastness: A dyed fabric sample is washed with a standard soap solution under controlled conditions of temperature and time. The change in color of the sample and the staining of adjacent undyed fabrics are evaluated using grey scales.

  • Perspiration Fastness: The dyed fabric is treated with artificial perspiration solutions (acidic and alkaline) and subjected to mechanical pressure at a specific temperature. The color change and staining are then assessed.

  • Rubbing Fastness: The resistance of the color to rubbing is determined by rubbing the dyed fabric with a dry and a wet white cotton cloth using a crockmeter. The amount of color transferred to the white cloth is assessed.

3. Characterization:

  • Thin-Layer Chromatography (TLC): Used to assess the purity of the synthesized dyes.

  • Visible Spectroscopy (VIS): To determine the maximum absorption wavelength (λmax) of the dye, which corresponds to its color.

  • Mass Spectrometry (MS): To confirm the molecular weight and structure of the synthesized dye.

Conclusion

The data presented demonstrates that dyes derived from non-carcinogenic diamines, such as this compound and 4,4'-diaminodiphenylamine-2'-sulphonic acid, offer a viable and safer alternative to traditional benzidine-based dyes. Their performance in terms of coloristic and fastness properties is comparable, and in some aspects, superior to their carcinogenic counterparts. The avoidance of the metabolic activation pathway that leads to carcinogenicity is a significant advantage for their application in various industries, aligning with the increasing demand for safer and more environmentally friendly chemical products. Further research into a wider array of non-carcinogenic diamines will continue to expand the palette of safe and effective dyes available to researchers and industry professionals.

References

thermal properties of polyamides from 4,4'-Diaminobenzanilide vs. other aromatic diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of Aromatic Polyamides: 4,4'-Diaminobenzanilide vs. Other Aromatic Diamines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of aromatic polyamides synthesized from this compound and other common aromatic diamines, including 4,4'-diaminodiphenyl ether, m-phenylenediamine, p-phenylenediamine, and 4,4'-diaminodiphenyl sulfone. The thermal stability of these high-performance polymers is a critical factor in their application in demanding environments, such as in advanced materials and biomedical devices. This document summarizes key thermal data from various studies and provides standardized experimental protocols for their synthesis and characterization.

Data Summary

The following table summarizes the key thermal properties of polyamides derived from different aromatic diamines. It is important to note that the data is compiled from various sources, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Aromatic DiamineDiacid ChlorideGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (Td10) (°C)Char Yield (%)Source
This compound Terephthaloyl chlorideNot Reported>300Not Reported[1][2]
4,4'-Diaminodiphenyl ether (ODA) Various aromatic diacids210 - 261497 - 597 (in air)46 - 62[3]
m-Phenylenediamine (MPD) Isophthaloyl chloride237 - 254Not ReportedNot Reported[4]
p-Phenylenediamine (PPD) Terephthaloyl chloride>350>400Not Reported[5]
4,4'-Diaminodiphenyl sulfone (DDS) Isophthaloyl chloride/Terephthaloyl chloride230 - 254467 - 491 (in nitrogen)Not Reported[6]

Experimental Protocols

Detailed methodologies for the synthesis and thermal analysis of these aromatic polyamides are provided below. These protocols are based on common procedures found in the cited literature.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is widely used for the preparation of high molecular weight aromatic polyamides.

Materials:

  • Aromatic diamine (e.g., this compound)

  • Aromatic diacid chloride (e.g., Terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium chloride (LiCl), anhydrous

  • Pyridine (B92270), anhydrous

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Drying: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen. Dry NMP over molecular sieves and LiCl under vacuum at 150°C for 24 hours.

  • Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve the aromatic diamine and LiCl in anhydrous NMP. Stir the mixture under a gentle stream of nitrogen until all solids are dissolved.

  • Cooling: Cool the reaction flask to 0°C using an ice bath.

  • Addition of Diacid Chloride: Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution. The diacid chloride can be added as a solid or as a solution in a small amount of anhydrous NMP.

  • Polymerization: After the addition of the diacid chloride, add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, and then let it warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization progresses.

  • Precipitation and Purification: Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring. Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and NMP.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Thermal Property Analysis

a) Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of the polymers.

Instrument:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA sample pan.

  • Analysis Conditions: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (typically nitrogen or air).

  • Data Acquisition: Record the weight loss of the sample as a function of temperature.

  • Data Analysis: Determine the onset decomposition temperature, the temperatures for 5% and 10% weight loss (Td5% and Td10%), and the char yield at a high temperature (e.g., 800°C).

b) Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.

Instrument:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Seal a small amount of the dried polymer sample (typically 5-10 mg) in an aluminum DSC pan.

  • Analysis Conditions: Heat the sample to a temperature above its expected Tg, then cool it down, and then perform a second heating scan at a controlled rate (e.g., 10°C/min or 20°C/min) under a nitrogen atmosphere. The first heating scan is to erase the thermal history of the polymer.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the baseline of the second heating scan.

Visualizations

Logical Relationship between Diamine Structure and Thermal Properties

The structure of the aromatic diamine monomer significantly influences the thermal properties of the resulting polyamide. The following diagram illustrates this relationship.

G cluster_input Aromatic Diamine Structure cluster_properties Polymer Properties cluster_output Thermal Properties Diamine Choice of Aromatic Diamine ChainRigidity Chain Rigidity/ Flexibility Diamine->ChainRigidity Determines Intermolecular Intermolecular Interactions (e.g., Hydrogen Bonding) Diamine->Intermolecular Influences Packing Chain Packing Efficiency Diamine->Packing Affects Tg Glass Transition Temperature (Tg) ChainRigidity->Tg Directly impacts Td Decomposition Temperature (Td) ChainRigidity->Td Generally increases with rigidity Intermolecular->Tg Increases Intermolecular->Td Increases Packing->Tg Increases with efficiency CTE Coefficient of Thermal Expansion (CTE) Packing->CTE Decreases with efficiency

Caption: Influence of aromatic diamine structure on polyamide thermal properties.

Experimental Workflow for Polyamide Synthesis and Characterization

The following diagram outlines the typical workflow for the synthesis and thermal characterization of aromatic polyamides.

G cluster_synthesis Synthesis cluster_characterization Thermal Characterization Monomers Aromatic Diamine + Aromatic Diacid Chloride Polycondensation Low-Temperature Solution Polycondensation Monomers->Polycondensation Purification Precipitation, Washing, and Drying Polycondensation->Purification Polyamide Aromatic Polyamide Purification->Polyamide TGA Thermogravimetric Analysis (TGA) Polyamide->TGA DSC Differential Scanning Calorimetry (DSC) Polyamide->DSC ThermalData Thermal Properties Data (Tg, Td, Char Yield) TGA->ThermalData DSC->ThermalData

Caption: Workflow for polyamide synthesis and thermal analysis.

References

A Comparative Guide to the Mechanical Properties of Polyamides Derived from Different Diamine Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of polyamides synthesized from different diamine monomers, with a focus on bio-based aliphatic diamines of varying chain lengths. The objective is to offer a clear, data-driven overview to inform material selection and development. The data presented is sourced from experimental studies and is supplemented with detailed experimental protocols and a visual representation of the structure-property relationships.

Quantitative Comparison of Mechanical Properties

The mechanical properties of polyamides are significantly influenced by the structure of the constituent diamine monomer. Key properties such as tensile strength, tensile modulus, elongation at break, flexural strength, and impact strength vary with factors like the length of the aliphatic chain in the diamine. Below are tables summarizing the mechanical properties of two series of bio-based polyamides: one derived from 2,5-furandicarboxylic acid (FDCA) and the other from 1,9-azelaic acid, each polymerized with aliphatic diamines of different lengths.

Table 1: Mechanical Properties of Furan-Based Polyamides (PAxF)

PolyamideDiamine Chain LengthTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
PA5F584[1]--
PA6F674[1]3.5Low[1]
PA8F862[1]--
PA10F1054.51.45138.6
PA12F1245[1]--

Note: Data for furan-based polyamides are compiled from multiple sources and may have been obtained under slightly different experimental conditions. The term "Low" for the elongation at break of PA6F indicates that the material exhibited brittle fracture.

Table 2: Mechanical Properties of Azelaic Acid-Based Polyamides (PAx9)

PolyamideDiamine Chain LengthBending Strength (MPa)Izod Impact Strength (kJ/m²)
PA696102.58[2]9.24[2]
PA1091084.11[2]8.82[2]
PA1291265.91[2]8.54[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the polyamides are crucial for the replication and validation of the presented data.

Synthesis of Polyamides

1. Furan-Based Polyamides via Melt Polycondensation:

This protocol describes a general two-step melt polycondensation method for synthesizing furan-based polyamides.

  • Materials: Dimethyl 2,5-furandicarboxylate (DMFDC), aliphatic diamine (e.g., 1,5-pentanediamine, 1,6-hexanediamine, etc.), catalyst (e.g., titanium(IV) isopropoxide - TIPT), Argon or Nitrogen gas supply.

  • Equipment: Three-necked round-bottom flask, mechanical stirrer, distillation column and condenser, vacuum pump, heating mantle with a temperature controller.

  • Procedure:

    • Oligomerization: Stoichiometric amounts of DMFDC and the aliphatic diamine are charged into the reaction flask. The flask is purged with an inert gas (Argon or Nitrogen) to prevent oxidation. The mixture is heated to form a homogenous melt, and the catalyst is added. This stage is typically carried out for a predetermined period to form a low molecular weight prepolymer.

    • Polycondensation: The temperature is gradually increased, and a vacuum is slowly applied to the system. This removes the methanol (B129727) byproduct and any other volatile compounds, driving the polymerization reaction towards higher molecular weights. The reaction is continued until the desired viscosity is achieved. The resulting polyamide is then extruded, cooled, and pelletized for further characterization.

2. Azelaic Acid-Based Polyamides via Step-Melting Polycondensation:

This method involves the initial formation of a nylon salt followed by polymerization.

  • Materials: 1,9-azelaic acid, aliphatic diamine (e.g., 1,6-hexanediamine, 1,10-decanediamine, etc.), deionized water or ethanol (B145695).

  • Equipment: Beaker, autoclave, heating and stirring equipment.

  • Procedure:

    • Nylon Salt Formation: Equimolar amounts of 1,9-azelaic acid and the diamine are dissolved in water or ethanol to form a salt solution. The solution is then concentrated and cooled to precipitate the nylon salt.

    • Polycondensation: The prepared nylon salt is transferred to an autoclave. The polymerization is carried out in a multi-phase cycle with varying pressures and temperatures to drive the reaction to completion and remove water.[3]

Mechanical Property Testing

The following standard methods are used to determine the mechanical properties of the synthesized polyamides.

  • Tensile Properties (ASTM D638):

    • Specimen: Dumbbell-shaped specimens are prepared by injection molding or machining from a compression-molded plaque.

    • Procedure: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures. The stress and strain are continuously monitored. Key properties determined include tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (the extent of stretching before fracture).

  • Flexural Properties (Bending Strength) (ASTM D790):

    • Specimen: A rectangular bar of a specified dimension.

    • Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen (a three-point bending setup). The load is applied at a constant rate, and the deflection is measured until the specimen fractures or reaches a specified strain. The bending strength is calculated from the maximum load sustained by the specimen.

  • Izod Impact Strength (ASTM D256):

    • Specimen: A notched rectangular bar.

    • Procedure: The specimen is clamped in a vertical position, and a pendulum hammer is released from a specific height, striking the notched side of the specimen. The energy absorbed by the specimen to fracture is measured, providing the Izod impact strength. This test indicates the material's toughness and resistance to sudden impact.

Structure-Property Relationship

The length of the aliphatic diamine chain plays a crucial role in determining the final mechanical properties of the polyamide. The following diagram illustrates this general relationship.

G cluster_input Diamine Monomer Structure cluster_properties Resulting Polyamide Mechanical Properties cluster_decrease Decreasing Properties cluster_increase Increasing Properties Diamine Increasing Aliphatic Diamine Chain Length TensileStrength Tensile Strength Diamine->TensileStrength TensileModulus Tensile Modulus Diamine->TensileModulus BendingStrength Bending Strength Diamine->BendingStrength Elongation Elongation at Break Diamine->Elongation Flexibility Flexibility Diamine->Flexibility

Diamine chain length effect on polyamide properties.

Generally, as the length of the aliphatic diamine chain increases, the density of amide groups in the polymer chain decreases. This leads to weaker intermolecular hydrogen bonding, resulting in lower tensile strength, tensile modulus, and bending strength. Conversely, the increased chain flexibility allows for greater elongation at break and overall flexibility of the material.

In contrast to polyamides derived from aliphatic diamines, those synthesized with aromatic diamines, known as aramids, typically exhibit significantly higher strength and thermal stability.[4][5] This is attributed to the rigidity of the aromatic rings in the polymer backbone, which restricts chain mobility and promotes strong intermolecular interactions like pi-pi stacking.[4][5] A direct quantitative comparison with the bio-based polyamides presented here would require sourcing aramids synthesized and tested under identical conditions.

References

Performance Under Pressure: A Comparative Guide to the Lightfastness and Wash Fastness of Dyes Based on 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists in the field of dye chemistry are in a continuous quest for high-performance and safer alternatives to traditional dyes. This guide provides a detailed comparison of the lightfastness and wash fastness of dyes derived from 4,4'-Diaminobenzanilide, a non-carcinogenic substitute for benzidine (B372746), against their benzidine-based counterparts. The data presented is supported by experimental findings to offer an objective performance analysis.

Dyes based on this compound have emerged as a promising class of compounds, demonstrating comparable and, in some instances, superior fastness properties to the dyes they aim to replace.[1][2] These direct dyes are particularly noted for their good affinity for cellulosic fibers.[2][3]

Comparative Fastness Properties

The fastness of a dye is a critical measure of its ability to retain its color when exposed to various environmental factors such as light, washing, and perspiration.[4] For dyes derived from this compound, studies have shown favorable comparisons with traditional benzidine-based dyes.

A notable example is a symmetric disazo direct dye synthesized from this compound and salicylic (B10762653) acid, which serves as an analog to C.I. Direct Yellow 1.[5][6] Experimental data indicates that the lightfastness of this new dye is on par with its benzidinic homolog, while its wet fastness and fastness to acid perspiration are even better. After-treatment with copper sulfate (B86663) (CuSO4) can further enhance the wet fastness properties of these dyes.

Below is a summary of the comparative fastness data for a disazo dye based on this compound and its benzidine analog, C.I. Direct Yellow 1.

Fastness PropertyDisazo Dye from this compound (Direct Dyeing)Disazo Dye from this compound (After treatment with CuSO4)C.I. Direct Yellow 1 (Direct Dyeing)C.I. Direct Yellow 1 (After treatment with CuSO4)
Lightfastness 44-544-5
Wash Fastness -Improved--
Acid Perspiration Better---

Table 1: Comparative fastness data for a disazo dye based on this compound and C.I. Direct Yellow 1.[1] Lightfastness is rated on a scale of 1 to 8, where a higher number indicates better fastness.

Logical Relationship of Dye Structure to Fastness

The molecular structure of a dye plays a pivotal role in its fastness properties. The use of this compound as a central component in disazo and polyazo dyes influences the final properties of the dye. The following diagram illustrates the logical workflow from the synthesis of these dyes to the evaluation of their key performance indicators.

Dye_Fastness_Workflow cluster_synthesis Synthesis Stage cluster_application Application & Evaluation 4_4_Diaminobenzanilide This compound (Diazo Component) Synthesized_Dye Disazo/Polyazo Dye 4_4_Diaminobenzanilide->Synthesized_Dye Bis-diazotization Coupling_Component Coupling Component (e.g., Salicylic Acid) Coupling_Component->Synthesized_Dye Coupling Dyed_Substrate Dyed Cellulosic Substrate (e.g., Cotton) Synthesized_Dye->Dyed_Substrate Dyeing Process Fastness_Testing Fastness Testing Dyed_Substrate->Fastness_Testing Lightfastness Lightfastness Fastness_Testing->Lightfastness Wash_Fastness Wash Fastness Fastness_Testing->Wash_Fastness

Figure 1: Logical workflow from synthesis to fastness evaluation of dyes based on this compound.

Experimental Protocols

The evaluation of lightfastness and wash fastness of dyes is conducted following standardized experimental protocols to ensure reproducibility and comparability of results.

Lightfastness Testing

The lightfastness of a textile dye is a measure of its resistance to fading when exposed to light.[4]

Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of blue wool standards.[7] The lightfastness is assessed by comparing the change in color of the specimen with that of the standards.[7] The rating is typically on a scale of 1 to 8, with 8 representing the highest fastness.[4]

Apparatus:

  • Lightfastness tester equipped with a Xenon arc lamp.

  • Gray scale for assessing change in color.

  • Blue wool standards.

Procedure (based on ISO 105-B02):

  • A specimen of the dyed fabric is prepared to the specified dimensions.

  • The specimen is mounted on a card alongside the blue wool standards.

  • The mounted specimens are placed in the lightfastness tester.

  • The specimens are exposed to the Xenon arc lamp, which simulates natural sunlight, for a specified duration or until a certain degree of fading is observed in the blue wool standards.[8]

  • After exposure, the change in color of the specimen is compared against the fading of the blue wool standards.

  • The lightfastness rating is assigned based on the blue wool standard that shows a similar degree of fading.

Wash Fastness Testing

Wash fastness determines the resistance of a color to washing.[4]

Principle: A specimen of the dyed textile, in contact with one or two specified adjacent fabrics, is mechanically agitated in a soap or detergent solution at a specific time and temperature.[9] The change in color of the specimen and the staining of the adjacent fabrics are then assessed.[9] The rating is on a scale of 1 to 5, where 5 indicates the best fastness.[4]

Apparatus:

  • Launder-Ometer or a similar apparatus for washing tests.

  • Gray scale for assessing change in color and staining.

  • Multifiber adjacent fabric.

Procedure (based on ISO 105-C06):

  • A specimen of the dyed fabric is cut to the required size (e.g., 100 mm x 40 mm).[9]

  • The specimen is stitched together with a piece of multifiber adjacent fabric of the same dimensions.[9]

  • The composite specimen is placed in a stainless-steel container of the Launder-Ometer.

  • A specified volume of soap solution (e.g., 5 g/L) and a specific number of stainless-steel balls are added to the container.

  • The test is run for a set time (e.g., 30 minutes) and at a specified temperature (e.g., 60°C).[10]

  • After the cycle, the specimen is removed, rinsed with water, and dried.

  • The change in color of the dyed specimen and the degree of staining on the multifiber fabric are evaluated using the respective gray scales.[11]

References

Spectroscopic Comparison of 4,4'-Diaminobenzanilide from Different Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of 4,4'-Diaminobenzanilide (DABA) synthesized via two distinct routes: catalytic hydrogenation and chemical reduction. The objective is to offer a detailed analysis of the resulting products, supported by experimental data and standardized analytical protocols, to aid researchers in selecting the most appropriate synthesis method for their specific applications.

Introduction

This compound is a crucial intermediate in the synthesis of various dyes, high-performance polymers, and pharmaceutical compounds. The purity and structural integrity of DABA are paramount for the quality and efficacy of the final products. This guide focuses on the spectroscopic characterization of DABA obtained from two common synthesis pathways, both starting from 4,4'-dinitrobenzanilide (B1617148).

Synthesis Routes

Two primary methods for the synthesis of this compound from 4,4'-dinitrobenzanilide are detailed below.

Route 1: Catalytic Hydrogenation

This method involves the reduction of the dinitro precursor using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon. This route is known for its high efficiency and clean reaction profile.

Route 2: Chemical Reduction with Hydrazine (B178648) Hydrate (B1144303)

An alternative approach utilizes hydrazine hydrate as the reducing agent in the presence of a catalyst such as graphite (B72142) or carbon black. This method avoids the need for high-pressure hydrogenation equipment.

Experimental Protocols

Synthesis of this compound

Route 1: Catalytic Hydrogenation

  • Reaction Setup: 30 g of 4,4'-dinitrobenzanilide, 150 mL of N,N-dimethylformamide (DMF), and 0.8 g of 3 wt% palladium on carbon catalyst are added to an autoclave.

  • Hydrogenation: The autoclave is charged with hydrogen gas to a pressure of 0.8 ± 0.1 MPa. The reaction mixture is heated to 100 ± 1 °C and stirred until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst. The solvent is then evaporated under vacuum to yield crude this compound.

  • Purification: The crude product is further purified by recrystallization from n-butanol with activated carbon to obtain electronic grade this compound.[1]

Route 2: Chemical Reduction with Hydrazine Hydrate and Graphite

  • Reaction Setup: To 28.7 g of 4,4'-dinitrobenzanilide, 20 mL of hydrazine hydrate (99-100%) is added.

  • Solvent and Catalyst Addition: 100 mL of dry ethyl alcohol and 30 g of graphite are added to the mixture.

  • Reduction: The mixture is refluxed for approximately 7 hours. The progress of the reaction is monitored by TLC.

  • Work-up: The hot solution is filtered to remove the graphite catalyst. The solvent is then removed by evaporation (e.g., using a rotary evaporator) to yield this compound.[2]

Spectroscopic Analysis: Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, standard parameters may include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.

  • Data Processing: The obtained spectra are processed by applying Fourier transformation to the free induction decay (FID). Phase and baseline corrections are performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): A small amount of the solid this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and subtracted from the sample spectrum.

  • Alternative Method (Thin Solid Film): A few drops of a solution of the compound in a volatile solvent are placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, the thin film of the solid is analyzed.[3]

Mass Spectrometry (MS)

  • Sample Preparation: The this compound sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted.

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is introduced into the ion source where it is bombarded with a high-energy electron beam. For ESI, the sample solution is introduced into the mass spectrometer through a capillary at a high voltage.

  • Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The mass spectrum is a plot of ion intensity versus m/z.

Spectroscopic Data Comparison

Table 1: ¹H and ¹³C NMR Spectroscopic Data of this compound

Nucleus Solvent Chemical Shift (δ, ppm) Assignment
¹H NMRDMSO-d₆~9.5 (s, 1H)-NH- (amide)
~7.5 (d, 2H)Aromatic protons ortho to -C=O
~6.8 (d, 2H)Aromatic protons ortho to -NH-
~6.5 (d, 2H)Aromatic protons meta to -C=O
~6.5 (d, 2H)Aromatic protons meta to -NH-
~5.2 (s, 2H)-NH₂ (on benzoyl ring)
~4.9 (s, 2H)-NH₂ (on anilide ring)
¹³C NMRDMSO-d₆~165-C=O (amide)
~150-155Aromatic C-NH₂
~128-132Aromatic C-H
~120-125Aromatic C-C=O and C-NH
~112-115Aromatic C-H

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Table 2: FTIR and Mass Spectrometry Data of this compound

Technique Characteristic Peaks / Fragments Interpretation
FTIR (cm⁻¹) ~3400-3200N-H stretching (primary amines and amide)
~1630C=O stretching (amide I)
~1600, ~1500C=C stretching (aromatic rings)
~1540N-H bending (amide II)
~830C-H out-of-plane bending (para-disubstituted rings)
Mass Spec (m/z) 227Molecular ion [M]⁺
120Fragment corresponding to [H₂N-C₆H₄-CO]⁺
108Fragment corresponding to [H₂N-C₆H₄-NH]⁺

Visualizations

Synthesis_Routes cluster_0 Route 1: Catalytic Hydrogenation cluster_1 Route 2: Chemical Reduction DNB 4,4'-Dinitrobenzanilide H2_PdC H₂, Pd/C DMF, 100°C, 0.8 MPa DNB->H2_PdC Reduction N2H4_C Hydrazine Hydrate Graphite, Ethanol, Reflux DNB->N2H4_C Reduction DABA1 This compound H2_PdC->DABA1 DABA2 This compound N2H4_C->DABA2

Caption: Synthesis routes for this compound from 4,4'-dinitrobenzanilide.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Route1 Route 1 Product NMR NMR (¹H, ¹³C) Route1->NMR FTIR FTIR Route1->FTIR MS Mass Spec. Route1->MS Route2 Route 2 Product Route2->NMR Route2->FTIR Route2->MS Compare Compare Spectra: - Chemical Shifts - Functional Groups - Molecular Weight - Purity NMR->Compare FTIR->Compare MS->Compare

Caption: Workflow for the spectroscopic comparison of this compound samples.

Conclusion

Both catalytic hydrogenation and chemical reduction with hydrazine hydrate are effective methods for the synthesis of this compound. The choice of synthesis route may depend on factors such as available equipment, cost, and desired purity. The spectroscopic data presented in this guide provide a baseline for the characterization of high-purity DABA. Researchers should perform thorough spectroscopic analysis to confirm the identity and purity of their synthesized material, as impurities can significantly impact the properties of downstream products. The provided experimental protocols offer a standardized approach to obtaining reliable and comparable spectroscopic data.

References

Assessing 4,4'-Diaminobenzanilide as a Non-Carcinogenic Replacement for Benzidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The established carcinogenicity of benzidine (B372746) and dyes metabolized to benzidine has necessitated a shift towards safer alternatives in various industrial and research applications.[1][2][3][4] Benzidine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), linked to an increased risk of bladder cancer.[2][4] This guide provides a comparative analysis of 4,4'-Diaminobenzanilide as a viable, non-carcinogenic substitute, supported by experimental data and detailed methodologies.

Comparative Toxicological Profile: Benzidine vs. This compound

The fundamental difference in the safety profiles of benzidine and this compound lies in their inherent carcinogenic potential. While numerous studies have confirmed the carcinogenic nature of benzidine in humans and animals, research on this compound suggests a lack of carcinogenicity.[1][3][5][6]

FeatureBenzidineThis compound
Carcinogenicity Classification Known human carcinogen (IARC Group 1).[2]Generally considered non-carcinogenic; no definitive carcinogenicity classification by major agencies.[5][7][8]
Primary Target Organ(s) Urinary bladder, liver.[1][4][6]No specific target organs for carcinogenicity have been identified.[5]
Metabolic Activation Metabolized by cytochrome P450 enzymes to electrophilic compounds that bind to DNA, initiating carcinogenesis.[1]Does not appear to undergo metabolic activation to carcinogenic intermediates.
Summary of Experimental Data

The assessment of a compound's carcinogenic potential relies on a battery of toxicological tests. Below is a summary of findings for benzidine and this compound from key assays.

Experimental AssayBenzidineThis compound
Ames Test (Mutagenicity) Positive (mutagenic), often requiring metabolic activation.[9]Generally reported as non-mutagenic.
Micronucleus Assay (Genotoxicity) Positive (induces chromosome damage).No significant induction of micronuclei reported.
Long-Term Animal Carcinogenicity Studies Induces tumors in various animal models (e.g., rats, mice, dogs), primarily in the bladder and liver.[1][3][10]Studies in mice have shown a lack of carcinogenicity, with no treatment-related increase in tumor incidence.[5]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[11] A positive result indicates that the chemical can cause mutations in the DNA of the test organism and may, therefore, be a carcinogen.[11]

Objective: To evaluate the potential of a test substance to induce reverse mutations at the histidine locus in several strains of Salmonella typhimurium.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[2][12]

  • Test substance (this compound).

  • Positive and negative controls.

  • S9 fraction from the liver of Aroclor 1254-induced rats (for metabolic activation).[2]

  • Cofactors for S9 mix (e.g., NADP, Glucose-6-phosphate).[2][12]

  • Molten top agar (B569324).[2][12]

  • Minimal glucose agar plates.[2][12]

Procedure:

  • Preparation: Prepare the S9 mix containing the S9 fraction and cofactors. For substances requiring reductive metabolism, the mix can be supplemented with flavin mononucleotide (FMN).[2][12]

  • Exposure: In a test tube, combine the Salmonella typhimurium tester strain, the test substance at various concentrations, and either the S9 mix (for metabolic activation) or a buffer.

  • Plating: Add molten top agar to the tube, gently vortex, and pour the mixture onto a minimal glucose agar plate.[12]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[12]

  • Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[12]

In Vivo Micronucleus Assay

The in vivo micronucleus test is a toxicological screening assay for potential genotoxic compounds.[13] It assesses chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form in addition to the main nucleus in a cell.[13][14]

Objective: To determine if a test substance induces chromosomal damage in the bone marrow erythrocytes of treated animals.

Materials:

  • Test animals (e.g., mice).

  • Test substance (this compound).

  • Positive control (a known clastogen, e.g., cyclophosphamide).

  • Negative control (vehicle).

  • Fetal bovine serum.

  • Giemsa stain.

  • Microscope slides.

Procedure:

  • Dosing: Administer the test substance to the animals, typically via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group are also included.

  • Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), collect bone marrow from the femur.

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with Giemsa stain.

  • Scoring: Using a microscope, score the polychromatic erythrocytes (PCEs) for the presence of micronuclei. At least 2000 PCEs per animal are typically scored. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

  • Data Analysis: An increase in the frequency of micronucleated PCEs in treated animals compared to the control group indicates induced chromosome damage.[13]

Visualizations

Benzidine_Metabolism cluster_0 Metabolic Activation Pathway of Benzidine Benzidine Benzidine N_Oxidation N-Oxidation (Cytochrome P450) Benzidine->N_Oxidation N_Hydroxy N-Hydroxy-N'-acetylbenzidine N_Oxidation->N_Hydroxy Esterification Esterification (N-acetyltransferase) N_Hydroxy->Esterification Nitrenium_Ion Electrophilic Nitrenium Ion Esterification->Nitrenium_Ion DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Tumor Tumor Initiation DNA_Adducts->Tumor

Caption: Metabolic activation of benzidine leading to carcinogenic DNA adducts.

Ames_Test_Workflow cluster_1 Ames Test Experimental Workflow A Prepare S. typhimurium (his- strain) B Mix Bacteria with Test Compound and S9 Mix (optional) A->B C Add Molten Top Agar B->C D Pour onto Minimal Glucose Agar Plate C->D E Incubate at 37°C for 48-72 hours D->E F Count Revertant Colonies (his+) E->F G Compare to Controls F->G

Caption: General workflow for the Ames test.

Micronucleus_Assay_Workflow cluster_2 In Vivo Micronucleus Assay Workflow A Administer Test Compound to Mice B Collect Bone Marrow (24 & 48 hours post-dose) A->B C Prepare Bone Marrow Smears on Slides B->C D Stain with Giemsa C->D E Microscopic Analysis: Score Micronucleated PCEs D->E F Statistical Analysis vs. Control E->F

Caption: Workflow for the in vivo micronucleus assay.

Conclusion

The available evidence strongly supports the classification of this compound as a non-carcinogenic substance, making it a suitable replacement for the known human carcinogen, benzidine. Long-term animal studies have demonstrated a lack of carcinogenicity, and standard genotoxicity assays have not indicated mutagenic or clastogenic potential.[5] Researchers and professionals in drug development and other industries can, therefore, consider this compound as a safer alternative, contributing to a reduction in occupational and environmental exposure to carcinogenic aromatic amines.

References

comparative analysis of the curing kinetics of epoxy resins with different diamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Curing Kinetics in Epoxy Resins Using Various Diamine Curing Agents

The curing kinetics of epoxy resins are critically dependent on the chemical structure of the curing agent, particularly diamines. The choice of diamine, ranging from aliphatic to aromatic and with various substitutions, significantly influences the processing parameters, final network structure, and ultimate properties of the cured thermoset. This guide provides a , supported by experimental data from the literature.

Experimental Determination of Curing Kinetics

The curing kinetics of epoxy-diamine systems are most commonly investigated using Differential Scanning Calorimetry (DSC).[1][2][3] This technique measures the heat flow associated with the curing reaction as a function of temperature and time. Both isothermal and non-isothermal (dynamic) DSC methods are employed to determine key kinetic parameters.[4][5][6]

Typical Experimental Protocol: Non-Isothermal DSC

A common method for studying curing kinetics involves non-isothermal DSC scans at different heating rates.

  • Sample Preparation: The epoxy resin and diamine curing agent are thoroughly mixed in stoichiometric ratios.[2]

  • DSC Analysis: A small amount of the mixture (typically 10-20 mg) is placed in an aluminum DSC pan.[7] The sample is then heated from room temperature to a final temperature (e.g., 250 °C) at several constant heating rates, such as 5, 10, 15, and 20 °C/min.[1][8] An inert atmosphere, typically nitrogen, is maintained during the experiment.[7]

  • Data Analysis: The exothermic heat flow curves obtained at different heating rates are analyzed using various kinetic models, such as the Kissinger or Ozawa methods, to determine the activation energy (Ea) and other kinetic parameters.[4][9] Isoconversional methods can also be employed to understand the change in activation energy with the degree of conversion.[10]

Comparative Analysis of Curing Kinetics

The reactivity of a diamine with an epoxy resin is influenced by several factors, including its molecular structure, steric hindrance, and electronic effects.

Aliphatic vs. Aromatic Diamines

Aromatic diamines generally exhibit lower reactivity compared to aliphatic diamines.[11] This is attributed to the lower basicity of the amino groups in aromatic amines due to the electron-withdrawing nature of the aromatic ring. Consequently, epoxy systems cured with aromatic diamines typically require higher curing temperatures.[11] However, they often result in cured products with superior thermal and mechanical properties.[11]

Influence of Substituents on Aromatic Diamines

The reactivity of aromatic diamines can be further tailored by introducing different substituent groups on the aromatic ring.

  • Electron-donating groups (e.g., methyl) can increase the reactivity of the amino groups.

  • Electron-withdrawing groups (e.g., chloro) decrease the electrophilicity of the amino groups, leading to reduced curing reactivity.[12]

  • Bulky substituents can introduce steric hindrance, which also diminishes reactivity.[12]

A study comparing different substituted diphenyl methane-based diamines found the following order of decreasing reactivity: 4,4′-methylenedianiline (MDA) > 4,4′-methylenebis(2-ethylaniline) (MOEA) > 4,4′-methylenebis(2-chloroaniline) (MOCA) > 4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA).[12] This trend was directly correlated with an increase in the apparent activation energy (Ea) for the curing reaction.[12]

Linear vs. Branched Aliphatic Diamines

The topology of aliphatic amines also plays a role in curing kinetics. For instance, a comparative study between a linear propanediamine (PDA) and a branched N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) showed that both had similar high reactivity towards a diglycidyl ether of bisphenol A (DGEBA) epoxy resin.[1] However, the branched TAPA led to a lower effective activation energy at the beginning of the reaction, which was attributed to the catalytic effect of its tertiary amino groups.[1]

Quantitative Comparison of Kinetic Parameters

The following table summarizes key kinetic and thermal data for epoxy resins cured with different diamines, as reported in the literature.

Epoxy SystemDiamine Curing AgentActivation Energy (Ea) (kJ/mol)Glass Transition Temperature (Tg) (°C)Reference
Diglycidyl ether of bisphenol A (DGEBA)Propanediamine (PDA)60.4[1]
Diglycidyl ether of bisphenol A (DGEBA)N,N,N',N'-tetra(3-aminopropyl)-1,3-propanediamine (TAPA)61.5[1]
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH)4,4′-methylenedianiline (MDA)213[12]
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH)4,4′-methylenebis(2-ethylaniline) (MOEA)172[12]
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH)4,4′-methylenebis(2-chloroaniline) (MOCA)190[12]
3-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (AFG-90MH)4,4′-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)183[12]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the generalized experimental workflow for studying epoxy curing kinetics and a simplified representation of the epoxy-amine curing reaction.

experimental_workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis start Start mix Mix Epoxy Resin and Diamine start->mix weigh Weigh Sample (10-20 mg) mix->weigh encapsulate Encapsulate in DSC Pan weigh->encapsulate dsc_run Perform Non-isothermal Scans (e.g., 5, 10, 15, 20 °C/min) encapsulate->dsc_run get_curves Obtain Heat Flow vs. Temperature Curves dsc_run->get_curves kinetic_model Apply Kinetic Models (Kissinger, Ozawa, etc.) get_curves->kinetic_model calc_params Calculate Kinetic Parameters (Ea, Reaction Order) kinetic_model->calc_params end End calc_params->end

Caption: Generalized experimental workflow for DSC analysis of epoxy curing kinetics.

curing_reaction epoxy Epoxy Group O / \nR-CH-CH2 intermediate Intermediate R'-NH-CH2-CH(OH)-R epoxy:port->intermediate Nucleophilic Addition amine Primary Amine R'-NH2 amine->intermediate secondary_amine Secondary Amine R'-NH-CH2-CH(OH)-R crosslinked Crosslinked Network secondary_amine->crosslinked Further reaction with another epoxy group

Caption: Simplified reaction scheme for epoxy-amine curing.

References

Safety Operating Guide

Safe Disposal of 4,4'-Diaminobenzanilide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount, extending from the handling of chemical reagents to their ultimate disposal. This guide provides essential, step-by-step procedures for the proper and safe disposal of 4,4'-Diaminobenzanilide, a compound that, like many aromatic amines, requires careful management to mitigate potential health and environmental risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Spill Management: In the event of a small spill, absorb the material with an inert substance such as sand or dry earth and transfer it to a sealed, labeled container for hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately. Prevent the spill from entering drains or waterways.

Physical and Chemical Properties of this compound

A clear understanding of the chemical's properties is crucial for its safe handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₃H₁₃N₃O[1][3][4]
Molar Mass 227.26 g/mol [3][4]
Appearance White to brown powder/crystal[2][5][6]
Melting Point 205-207 °C[4][5]
Boiling Point 384.0 ± 27.0 °C (Predicted)[4][5]
Density 1.314 ± 0.06 g/cm³ (Predicted)[4][5]
Water Solubility Practically insoluble[5]

Disposal Procedures for this compound

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[7] This ensures that the chemical is handled and disposed of in compliance with all local, state, and federal regulations, typically involving incineration at a permitted facility.

For laboratories that generate aqueous waste containing this compound, a chemical inactivation step prior to collection can be a valuable safety measure. Aromatic amines can often be degraded into non-mutagenic byproducts through oxidation.[8] The following protocol is adapted from a validated method for the destruction of other hazardous aromatic amines.[8]

Experimental Protocol: Chemical Inactivation of this compound Waste

This procedure should be performed in a chemical fume hood with appropriate PPE.

Materials:

  • Aqueous waste containing this compound

  • Potassium permanganate (B83412) (KMnO₄)

  • Concentrated sulfuric acid (H₂SO₄)

  • Stir plate and stir bar

  • Suitable reaction vessel (e.g., Erlenmeyer flask) large enough to accommodate the waste volume plus reagents.

  • Sodium bisulfite (NaHSO₃) solution (for quenching)

  • pH paper or pH meter

Procedure:

  • Acidification: For each 100 mL of aqueous waste, cautiously add 5 mL of concentrated sulfuric acid while stirring. This should be done slowly to control any exothermic reaction.

  • Oxidation: While continuously stirring the acidified waste, slowly add a saturated solution of potassium permanganate. Add the permanganate solution portion-wise until a persistent purple color is maintained for at least 4 hours. This indicates that the oxidation of the aromatic amine is complete.

  • Quenching Excess Permanganate: After the 4-hour hold time, quench the excess potassium permanganate by adding a sodium bisulfite solution dropwise until the purple color disappears and the solution becomes colorless or brown (due to the formation of manganese dioxide).

  • Neutralization: Check the pH of the treated solution. Carefully neutralize the solution to a pH between 6.0 and 8.0 by adding a suitable base, such as sodium hydroxide (B78521) or sodium bicarbonate.

  • Final Disposal: The treated, neutralized aqueous waste can now be collected in a properly labeled hazardous waste container for pickup by your institution's waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated waste_type Is the waste pure solid or an aqueous solution? start->waste_type solid_waste Package in a labeled, sealed container for hazardous waste. waste_type->solid_waste Pure Solid aqueous_waste Proceed with Chemical Inactivation Protocol. waste_type->aqueous_waste Aqueous Solution final_disposal Arrange for pickup by a licensed hazardous waste disposal service. solid_waste->final_disposal inactivation_protocol 1. Acidify with H₂SO₄ 2. Oxidize with KMnO₄ 3. Quench with NaHSO₃ 4. Neutralize aqueous_waste->inactivation_protocol collect_waste Collect treated waste in a labeled hazardous waste container. inactivation_protocol->collect_waste collect_waste->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 4,4'-Diaminobenzanilide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling 4,4'-Diaminobenzanilide, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to foster a secure laboratory environment.

Health Hazard Information

This compound is classified as a hazardous chemical.[1] Acute exposure can cause skin, eye, and respiratory tract irritation.[2][3] Chronic exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[2] Structurally similar aromatic diamines have raised concerns about potential carcinogenic properties, although specific classifications for this compound are inconclusive.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[2][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendations Relevant Standards
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1] A face shield should be used if there is a splash potential.[4][5]OSHA 29 CFR 1910.133, European Standard EN166[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Chemical impermeable gloves are recommended.[6] Contaminated clothing should be removed and washed before reuse.[2]EU Directive 89/686/EEC, EN 374[6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A respirator with a particulate filter conforming to EN 143 is recommended.[1] In some cases, a positive pressure self-contained breathing apparatus (SCBA) may be necessary.OSHA 29 CFR 1910.134

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation:

  • Ensure adequate ventilation, such as a fume hood, is operational before starting any work.[1][6]

  • Locate the nearest emergency safety shower and eyewash station.[7]

  • Assemble all necessary PPE as outlined in the table above.

  • Have spill control materials readily available.

2. Handling the Chemical:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe in the dust.[1]

  • Wash hands thoroughly after handling.[1]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][8]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1] Do not use mouth-to-mouth resuscitation if the substance was inhaled.[6]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting.[6] Call a POISON CENTER or doctor if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[7]

  • Containerization:

    • Collect waste in a suitable, clearly labeled, and closed container.[6][9]

    • Label the container with "HAZARDOUS WASTE," the chemical name, and the date of generation.[7][9]

    • Ensure the container is made of a compatible material.[10]

  • Disposal Procedure:

    • Dispose of the contents and container at an approved waste disposal plant.[1]

    • Do not discharge the chemical into drains or the environment.[6]

    • Follow all local, regional, and national regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase cluster_cleanup 4. Post-Handling A Verify Fume Hood Operation B Locate Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Weigh/Handle Chemical Inside Fume Hood C->D E Store in Tightly Sealed Container D->E F Collect Waste in Labeled Hazardous Waste Container E->F G Dispose of Contaminated PPE and Materials F->G H Arrange for Professional Hazardous Waste Disposal G->H I Decontaminate Work Area H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.